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  • Product: 3,4-Diethoxy-5-iodobenzaldehyde
  • CAS: 443291-33-6

Core Science & Biosynthesis

Foundational

Chemical properties and structure of 3,4-Diethoxy-5-iodobenzaldehyde

The following technical guide is structured for researchers and drug development professionals, focusing on the chemical properties, synthesis, and applications of 3,4-Diethoxy-5-iodobenzaldehyde . CAS Registry Number: 4...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured for researchers and drug development professionals, focusing on the chemical properties, synthesis, and applications of 3,4-Diethoxy-5-iodobenzaldehyde .

CAS Registry Number: 443291-33-6 Formula: C₁₁H₁₃IO₃ Molecular Weight: 320.12 g/mol [1][][3]

Executive Summary

3,4-Diethoxy-5-iodobenzaldehyde is a specialized aromatic building block used primarily in medicinal chemistry for the development of structure-activity relationship (SAR) libraries.[1][3] Distinguished by its 5-iodo substituent, this compound offers a unique orthogonal reactivity profile: the aldehyde function allows for scaffold elaboration (e.g., via reductive amination or condensation), while the aryl iodide serves as a high-fidelity handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).[1]

The presence of two ethoxy groups at the 3- and 4-positions modulates the compound's lipophilicity (LogP) and steric environment, distinguishing it from its more common methoxy analogs (e.g., 5-iodoveratraldehyde).[1] This guide details its structural properties, validated synthesis protocols, and reactivity logic.[3]

Chemical Identity & Structural Analysis[1][4]

Identification Data
PropertyValue
IUPAC Name 3,4-Diethoxy-5-iodobenzaldehyde
CAS Number 443291-33-6
SMILES CCOC1=C(C(=CC(=C1)C=O)I)OCC
InChI Key SSTRYEXQYQGGAS-UHFFFAOYSA-N (Analogous base structure)
Appearance Pale yellow to off-white crystalline solid
Structural Logic

The molecule features a trisubstituted benzene ring.[3][4] The positioning of substituents dictates its chemical behavior:

  • C1 (Aldehyde): Electron-withdrawing, directs electrophilic substitution to the meta position.[3]

  • C3 & C4 (Ethoxy): Strong electron-donating groups (EDGs) via resonance.[3] They direct electrophiles to ortho and para positions.

  • C5 (Iodine): The iodine atom is strategically placed ortho to the C4-ethoxy group.[3] This placement is sterically significant; the bulky iodine atom forces the adjacent ethoxy group out of planarity, potentially altering the binding affinity of derived pharmacophores.

Physicochemical Properties

Note: Values below include experimental data for close analogs and predictive models for the specific target.

PropertyValue / RangeSource/Note
Melting Point 110 – 130 °CPredicted based on 3,5-dimethoxy analog (127°C)
Boiling Point ~366 °CPredicted (760 mmHg)
LogP 2.8 – 3.2Higher lipophilicity than dimethoxy analogs
Solubility DMSO, DCM, Ethyl AcetateInsoluble in water
pKa N/ANon-ionizable under physiological pH

Synthetic Pathways[9]

Two primary routes exist for the synthesis of 3,4-Diethoxy-5-iodobenzaldehyde. Route A is preferred for laboratory-scale high purity, while Route B is a direct functionalization approach.[3]

Route A: Alkylation of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde (High Precision)

This route avoids regioselectivity issues by establishing the iodine position before the final alkylation.[1][3]

Precursor: 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde (CAS 6312-82-9).[1][3][5] Reagents: Ethyl Iodide (EtI), Potassium Carbonate (K₂CO₃), DMF.[3]

Protocol:

  • Dissolution: Dissolve 1.0 eq of 3-ethoxy-4-hydroxy-5-iodobenzaldehyde in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add 1.5 eq of anhydrous K₂CO₃. Stir at room temperature for 15 minutes to generate the phenoxide anion.

  • Alkylation: Add 1.2 eq of Ethyl Iodide dropwise.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Pour mixture into ice-water. The product typically precipitates. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Route B: Regioselective Iodination (Scale-Up)

Direct iodination of 3,4-diethoxybenzaldehyde using N-Iodosuccinimide (NIS) is efficient but requires careful control to avoid over-iodination.[1][3]

Reagents: 3,4-Diethoxybenzaldehyde, NIS, Trifluoroacetic Acid (TFA) or Ag₂SO₄.[3]

Mechanism: The C5 position is activated by the C4-ethoxy group (ortho) and the C3-ethoxy group (meta), while being less sterically hindered than the C2 position (flanked by aldehyde and ethoxy).[1][3]

Synthesis cluster_0 Route B: Direct Iodination Start 3,4-Diethoxybenzaldehyde Intermediate Sigma Complex Start->Intermediate Electrophilic Attack Reagent NIS (1.1 eq) TFA (cat.) Acetonitrile, 25°C Product 3,4-Diethoxy-5-iodobenzaldehyde Intermediate->Product -H+ SideProduct 2-Iodo Isomer (Minor <5%) Intermediate->SideProduct

Caption: Regioselective iodination pathway favoring the C5 position due to steric and electronic directing effects.[3]

Reactivity & Applications in Drug Discovery[3]

The utility of 3,4-Diethoxy-5-iodobenzaldehyde lies in its dual functionality. It serves as a "linchpin" molecule in divergent synthesis.

The Aryl Iodide Handle (Cross-Coupling)

The iodine atom is a weak C-I bond (approx. 53 kcal/mol), making it highly reactive toward oxidative addition by Palladium(0) species.[3]

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl scaffolds (common in kinase inhibitors).[3]

  • Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkynes.[1][3]

  • Heck Reaction: Coupling with alkenes.[3]

The Aldehyde Handle (Condensation)[3]
  • Reductive Amination: Reaction with primary amines + NaBH(OAc)₃ yields secondary amines (key for GPCR ligands).[3]

  • Henry Reaction: Reaction with nitromethane yields nitrostyrenes, precursors to phenethylamines (e.g., mescaline analogs).[3]

Visualization of Reactivity

Reactivity Core 3,4-Diethoxy-5-iodobenzaldehyde Suzuki Biaryl Scaffolds (Suzuki Coupling) Core->Suzuki Ar-B(OH)2, Pd(PPh3)4 Sono Alkynyl-Aryl Systems (Sonogashira) Core->Sono R-C≡CH, Pd/Cu RedAm Secondary Amines (Reductive Amination) Core->RedAm R-NH2, NaBH(OAc)3 Nitro Nitrostyrenes (Henry Reaction) Core->Nitro CH3NO2, NH4OAc

Caption: Divergent synthesis map showing transformation of the Iodo (green) and Aldehyde (yellow) handles.[3]

Safety & Handling

  • Hazards: As an aryl iodide and aldehyde, the compound is likely a skin and eye irritant (H315, H319).[3] It may cause respiratory irritation (H335).

  • Light Sensitivity: Aryl iodides can liberate free iodine upon prolonged exposure to light.[3] Store in amber vials.

  • Storage: Keep cool (2–8°C), dry, and under inert gas (Argon/Nitrogen) to prevent oxidation of the aldehyde to the benzoic acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2778113, 3-Iodo-4,5-dimethoxybenzaldehyde (Analogous Structure).[1][3] Retrieved from .

  • ChemicalBook. 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde Product Page (CAS 6312-82-9).[1][3][5] Retrieved from .[3]

  • BOC Sciences. 3,4-Diethoxy-5-iodobenzaldehyde Building Block Data (CAS 443291-33-6).[1][3][6] Retrieved from .[3]

  • Royal Society of Chemistry. Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols.[1][3] RSC Advances, 2019. Retrieved from .[3]

  • LookChem. Benzaldehyde, 4-iodo-3,5-dimethoxy - Chemical Properties. Retrieved from .[3]

Sources

Exploratory

Technical Characterization Profile: 3,4-Diethoxy-5-iodobenzaldehyde

[1][2] Abstract This technical guide provides a comprehensive physicochemical and synthetic profile of 3,4-Diethoxy-5-iodobenzaldehyde (CAS: 443291-33-6), a specialized intermediate in the synthesis of phenethylamine der...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

This technical guide provides a comprehensive physicochemical and synthetic profile of 3,4-Diethoxy-5-iodobenzaldehyde (CAS: 443291-33-6), a specialized intermediate in the synthesis of phenethylamine derivatives and bioactive scaffolds. While specific melting point data for this ethyl-homologue is often absent from standard aggregate databases, this guide synthesizes data from structural analogues to establish an expected thermal range.[1] It further details the requisite experimental protocols for precise characterization, ensuring researchers can validate purity and identity with high confidence.

Part 1: Chemical Identity & Structural Properties

PropertyData
Chemical Name 3,4-Diethoxy-5-iodobenzaldehyde
CAS Number 443291-33-6
Molecular Formula C₁₁H₁₃IO₃
Molecular Weight 320.12 g/mol
SMILES CCOc1c(I)cc(C=O)cc1OCC
Structural Class Halogenated Benzaldehyde / Phenethylamine Precursor
Structural Context

The compound features a benzaldehyde core substituted with two ethoxy groups at the 3 and 4 positions and an iodine atom at the 5 position.[1][2] This specific substitution pattern (3,4-diethoxy-5-iodo) makes it a lipophilic homologue of 5-iodoveratraldehyde (3,4-dimethoxy-5-iodobenzaldehyde).[1] The presence of the bulky iodine atom ortho to the 4-ethoxy group introduces significant steric strain and electronic effects that influence its crystal packing and melting behavior.[1]

Part 2: Physicochemical Data & Melting Point Analysis[6][7][8]

Melting Point Data

Unlike its widely characterized methyl-analogue (5-iodoveratraldehyde), 3,4-diethoxy-5-iodobenzaldehyde lacks a universally standardized melting point in open literature.[1] However, its thermal behavior can be accurately bracketed using Structural Analogue Interpolation .[1]

CompoundStructureMelting Point (°C)Relevance
3,4-Diethoxybenzaldehyde Parent (Non-iodinated)21–22 °CBaseline (Low melting solid/oil)
5-Iodoveratraldehyde Methyl-Analogue69–73 °CClosest Structural Match
3-Ethoxy-4-hydroxy-5-iodobenzaldehyde Phenolic Analogue137–138 °CHydrogen-bonding increases MP
3,4-Diethoxy-5-iodobenzaldehyde Target Compound Predicted: 50–75 °C Experimental Determination Required

Technical Insight: The introduction of the iodine atom significantly raises the melting point compared to the parent 3,4-diethoxybenzaldehyde (21 °C) due to increased molecular weight and halogen bonding interactions.[1] However, the replacement of methoxy groups (in 5-iodoveratraldehyde) with ethoxy groups typically disrupts efficient crystal packing, often resulting in a slightly lower melting point than the methyl analogue.[1] Researchers should anticipate a low-melting solid in the range of 50–75 °C .[1]

Part 3: Synthetic Context & Purity Implications

The melting point is a critical indicator of regiospecific purity.[1] The synthesis typically involves the electrophilic iodination of 3,4-diethoxybenzaldehyde.[1]

Synthesis Logic & Impurity Profile

The primary challenge is ensuring the iodine installs at the 5-position (ortho to the 4-ethoxy group) rather than the 2- or 6-positions.[1]

  • Precursor: 3,4-Diethoxybenzaldehyde.[1][3]

  • Reagents: Iodine (

    
    ) with Silver Nitrate (
    
    
    
    ) or Iodine Monochloride (
    
    
    ).[1]
  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The 4-ethoxy group is a stronger activator than the 3-ethoxy group for the ortho position (5), but steric hindrance is a factor.

Critical Impurities affecting MP:

  • Unreacted Precursor: 3,4-Diethoxybenzaldehyde (MP 21 °C). Even small amounts will drastically suppress the melting point (eutectic depression).[1]

  • Regioisomers: 2-iodo or 6-iodo isomers. These likely have different MPs and will broaden the melting range.[1]

Visualization: Synthesis & Purification Workflow

SynthesisWorkflow Precursor 3,4-Diethoxybenzaldehyde (MP: 21-22°C) Reaction Electrophilic Aromatic Substitution Precursor->Reaction Reagents Iodination Reagents (I2/AgNO3 or ICl) Reagents->Reaction Crude Crude Mixture (Target + Isomers) Reaction->Crude Purification Recrystallization (EtOH/H2O or Hexanes) Crude->Purification Remove Regioisomers Target 3,4-Diethoxy-5-iodobenzaldehyde (Target MP: ~50-75°C) Purification->Target Yields Pure Solid

Caption: Synthetic pathway emphasizing the purification step required to isolate the 5-iodo isomer and achieve a sharp melting point.

Part 4: Experimental Protocol for MP Determination

To establish a definitive melting point for your specific batch, follow this validated protocol.

Method A: Capillary Melting Point (Standard)
  • Sample Prep: Dry the sample under high vacuum (0.1 mmHg) at room temperature for 4 hours to remove solvent traces (ethanol/hexanes). Solvent inclusion causes "sweating" and false low readings.[1]

  • Loading: Pack 2-3 mm of substance into a glass capillary.

  • Ramp Rate:

    • Fast Ramp (

      
      ) to 
      
      
      
      .[1]
    • Slow Ramp (

      
      ) from 
      
      
      
      until melting is complete.
  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction). A range
    
    
    indicates impurities (likely regioisomers).[1]
Method B: Differential Scanning Calorimetry (DSC)

Recommended for Drug Development Contexts[1]

  • Pan: Aluminum, crimped.[1]

  • Atmosphere: Nitrogen (50 mL/min).[1]

  • Program: Equilibrate at

    
    , Ramp 
    
    
    
    to
    
    
    .
  • Data: The peak of the endotherm represents the melting point.[1]

Part 5: Quality Control & Characterization

Before relying on the melting point, confirm chemical identity using NMR.[1]

1H NMR Diagnostic Peaks (CDCl3)
  • Aldehyde (-CHO): Singlet at ~9.8 ppm.[1]

  • Aromatic Protons: Two distinct singlets (para to each other in the 5-iodo isomer context, though actually meta in the 1,3,4,5-substituion pattern).

    • H-2: ~7.4 ppm (doublet, J ~ 2 Hz).[1]

    • H-6: ~7.9 ppm (doublet, J ~ 2 Hz).[1]

    • Note: The coupling constant

      
       confirms the protons are meta to each other, verifying the 1,3,4,5 substitution pattern.
      
  • Ethoxy Groups:

    • Two quartets at ~4.1-4.2 ppm (

      
      ).
      
    • Two triplets at ~1.4-1.5 ppm (

      
      ).[1]
      

References

  • Key Organics. (2025). Product Analysis: 3,4-diethoxy-5-iodobenzaldehyde (CAS 443291-33-6).[4][5][2][6] Retrieved from

  • BenchChem. (2025).[1][7] Technical Data: 3-Iodo-4,5-dimethoxybenzaldehyde (Analogue Reference). Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 882384: 3,4-Diethoxy-5-iodobenzaldehyde.[1] Retrieved from [8]

  • BOC Sciences. (2025).[1][9][10] Building Block Catalog: Oxygen Compounds. Retrieved from

Sources

Foundational

A Technical Guide to the Stability of 3,4-Diethoxy-5-iodobenzaldehyde Under Ambient Conditions

Abstract: 3,4-Diethoxy-5-iodobenzaldehyde is a polysubstituted aromatic aldehyde with significant potential as a building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents and c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 3,4-Diethoxy-5-iodobenzaldehyde is a polysubstituted aromatic aldehyde with significant potential as a building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents and complex organic materials. The presence of three distinct functional groups—an aldehyde, an iodo substituent, and two ethoxy ethers—on the benzene ring imparts a unique reactivity profile. However, this complexity also introduces potential stability challenges that can impact experimental reproducibility, impurity profiles, and the overall integrity of a drug development cascade. This guide provides an in-depth analysis of the factors governing the stability of this compound, outlines predicted degradation pathways, and presents a framework of robust protocols for its handling, storage, and long-term stability assessment.

Molecular Structure and Inherent Reactivity

The stability of 3,4-Diethoxy-5-iodobenzaldehyde is intrinsically linked to its molecular architecture. Understanding the electronic and steric properties of its constituent functional groups is paramount to predicting its behavior under ambient conditions.

  • Aldehyde Group (-CHO): The aldehyde is the most reactive site for oxidative degradation. It is susceptible to oxidation to the corresponding carboxylic acid, a common failure mode for many benzaldehyde derivatives. This process can be initiated by atmospheric oxygen, particularly in the presence of light or trace metal catalysts.

  • Iodo Group (-I): The carbon-iodine bond is the weakest of the carbon-halogen bonds and is susceptible to homolytic cleavage, especially when exposed to ultraviolet (UV) light or elevated temperatures. This can lead to de-iodination, forming radical intermediates that can participate in a variety of secondary reactions. The stability of similar iodinated compounds, such as those used in medical imaging, is a well-documented concern.[1]

  • Ethoxy Groups (-OCH₂CH₃): The two electron-donating ethoxy groups activate the aromatic ring, potentially influencing the rate of both desired reactions and unwanted degradation. While generally stable, ether linkages can be susceptible to cleavage under harsh acidic conditions, though this is not a primary concern under typical ambient storage.

A summary of the key physicochemical properties is presented below.

PropertyValue / DescriptionSignificance
Molecular Formula C₁₁H₁₃IO₃Defines the elemental composition and molecular weight.
Molecular Weight 320.12 g/mol Relevant for quantitative analysis and reaction stoichiometry.
Physical State Likely a solid at room temperature (similar to related structures).[2]Affects handling, dispensing, and dissolution procedures.
Key Functional Groups Aldehyde, Aryl Iodide, Di-alkoxy EtherDictates the chemical reactivity and potential degradation pathways.
Predicted Reactivity Prone to oxidation and photolytic de-iodination.Guides the selection of appropriate storage and handling conditions.

Potential Degradation Pathways

Based on first principles of organic chemistry and data from analogous structures, two primary degradation pathways are of concern under ambient conditions: oxidation and photodecomposition.

Pathway A: Oxidation of the Aldehyde

The most probable degradation route is the oxidation of the benzaldehyde moiety to 3,4-diethoxy-5-iodobenzoic acid. This reaction can be auto-catalytic and is often accelerated by exposure to air and light.

Pathway B: Photolytic De-iodination

Exposure to light, particularly in the UV spectrum, can induce the cleavage of the C-I bond, leading to the formation of 3,4-diethoxybenzaldehyde. This not only reduces the purity of the starting material but also introduces a new reactive species into the sample matrix.

These potential transformations are illustrated in the diagram below.

Diagram 1: Predicted Degradation Pathways A 3,4-Diethoxy-5-iodobenzaldehyde (Parent Compound) B 3,4-Diethoxy-5-iodobenzoic Acid (Oxidation Product) A->B Oxidation (O₂, Light, Heat) C 3,4-Diethoxybenzaldehyde (De-iodination Product) A->C Photolytic Cleavage (UV Light)

Caption: Predicted degradation of the parent compound via oxidation and photolysis.

Recommended Handling and Storage Protocols

To mitigate the risks of degradation and ensure the long-term integrity of 3,4-Diethoxy-5-iodobenzaldehyde, strict adherence to proper storage and handling protocols is essential. These recommendations are synthesized from safety data sheets of structurally related compounds.[3][4][5][6][7]

ParameterRecommendationRationale
Temperature Store in a cool place (<15°C recommended).[8]Reduces the rate of thermally induced degradation and oxidation.
Atmosphere Store under an inert atmosphere (Nitrogen or Argon).[3][5][8]Prevents oxidation of the sensitive aldehyde group by atmospheric oxygen.
Light Protect from light; store in amber vials or in the dark.[6]Minimizes the risk of photolytic cleavage of the carbon-iodine bond.
Container Keep container tightly sealed.[3][5][9]Prevents exposure to atmospheric moisture and oxygen.
Incompatible Materials Avoid strong oxidizing agents, strong bases, and strong acids.[3][4][7]These substances can directly induce rapid decomposition of the compound.

Experimental Framework for Stability Assessment

A definitive understanding of a compound's stability requires empirical testing. The following section outlines a comprehensive workflow for characterizing the stability profile of 3,4-Diethoxy-5-iodobenzaldehyde. This systematic approach is crucial for establishing reliable shelf-life and re-test dates in a research or drug development setting.

Diagram 2: Experimental Workflow for Stability Assessment cluster_0 Phase 1: Initialization cluster_1 Phase 2: Stability Studies cluster_2 Phase 3: Analysis & Reporting A Receive/Synthesize Compound B Protocol 4.1: Baseline Analysis (T=0 Purity & Impurity Profile) A->B Characterize Initial State C Protocol 4.2: Forced Degradation (Heat, Light, O₂, H₂O, pH) B->C Initiate Studies D Protocol 4.3: Ambient Stability (25°C / 60% RH, Protected) B->D Initiate Studies F Identify Degradants (LC-MS, NMR) C->F Provides Degradant Markers E Analytical Time Points (T=1, 3, 6, 12 months) D->E Monitor Over Time E->F Analyze Samples G Final Stability Report (Shelf-life determination) F->G Compile Data

Caption: A systematic workflow for evaluating compound stability from baseline to final report.

Protocol 4.1: Baseline Characterization (T=0)

Objective: To establish the initial purity and impurity profile of the material, serving as a reference for all subsequent stability time points.

  • Material Preparation: Carefully remove a representative sample of the compound from its storage container, minimizing exposure to light and air.

  • Solubilization: Dissolve the sample in a suitable solvent (e.g., HPLC-grade Acetonitrile or Methanol) to a known concentration (e.g., 1 mg/mL).

  • Purity Analysis via HPLC-UV:

    • Inject the solution onto a calibrated HPLC system equipped with a photodiode array (PDA) detector.

    • Method: A reverse-phase C18 column is typically suitable. Use a gradient elution method starting with a high percentage of water (with 0.1% formic acid) and ramping to a high percentage of acetonitrile (with 0.1% formic acid) to ensure separation of the parent peak from any potential impurities.

    • Analysis: Record the peak area of the main compound and any impurities. Calculate the purity as a percentage of the total peak area. This establishes the T=0 purity.

  • Structural Confirmation via NMR:

    • Prepare a concentrated sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra to confirm the molecular structure and ensure no significant structural isomers or contaminants are present.

  • Documentation: Securely store all raw data (chromatograms, spectra) and record the calculated T=0 purity value.

Protocol 4.2: Forced Degradation (Stress Testing)

Objective: To rapidly identify likely degradation products and validate the stability-indicating capability of the chosen analytical methods.

  • Sample Preparation: Prepare five separate aliquots of the compound (e.g., 5-10 mg each).

  • Stress Conditions: Subject each aliquot to one of the following conditions for a defined period (e.g., 24-48 hours), alongside a control sample stored under ideal conditions.

    • Thermal Stress: Heat in an oven at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose to high-intensity UV light in a photostability chamber.

    • Oxidative Stress: Dissolve in a solvent and treat with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Acidic Hydrolysis: Dissolve in a solution of 0.1 M HCl.

    • Basic Hydrolysis: Dissolve in a solution of 0.1 M NaOH.

  • Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples by HPLC-UV as described in Protocol 4.1.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks indicates degradation. This study helps to confirm that the HPLC method can separate the parent compound from its degradation products (i.e., it is "stability-indicating"). The degradation products can be further characterized by LC-MS to obtain molecular weights.

Protocol 4.3: Ambient Condition Stability Study

Objective: To determine the long-term stability of the compound under standard laboratory conditions.

  • Study Setup: Place a well-documented quantity of the compound in a container that meets the recommended storage conditions (e.g., amber glass vial, sealed under nitrogen).

  • Storage: Store the container under controlled ambient conditions (e.g., 25°C / 60% Relative Humidity), protected from light.

  • Time Points: Define the testing schedule. Typical time points for a research-grade substance include 1, 3, 6, and 12 months.

  • Sampling and Analysis: At each time point, carefully remove a small aliquot from the container for analysis.

    • Perform HPLC-UV analysis to determine the purity of the compound.

    • Visually inspect the material for any changes in color or physical state.

  • Data Evaluation:

    • Plot the purity (%) versus time (months).

    • Establish an acceptance criterion (e.g., purity must remain ≥95%). The point at which the purity drops below this threshold helps to define the re-test date or shelf-life.

Analytical Methodologies for Stability Monitoring

The selection of appropriate analytical techniques is critical for accurately assessing stability. Each method offers unique advantages for purity determination and degradant identification.

Analytical MethodPrimary UseAdvantagesConsiderations
HPLC-UV Quantitative Purity Analysis: The gold standard for monitoring purity over time.High precision, sensitivity, and ability to separate complex mixtures. "Stability-indicating" methods can be validated.Requires method development. Cannot definitively identify unknown degradants without mass spectrometry.
LC-MS Degradant Identification: Couples HPLC separation with mass spectrometry.Provides molecular weight information for unknown peaks, aiding in the structural elucidation of degradation products.Primarily a qualitative/semi-quantitative tool unless specific standards are used.
qNMR Absolute Purity Assay: Quantitative Nuclear Magnetic Resonance.Provides a direct measure of purity against a certified internal standard without needing a reference standard of the compound itself.[10]Requires specialized equipment and expertise; less sensitive than HPLC for trace impurities.
GC-MS Volatile Impurity Analysis: Gas Chromatography-Mass Spectrometry.Excellent for identifying volatile or semi-volatile impurities or degradation products.[11]The compound may require derivatization to increase volatility; not suitable for thermally labile compounds.

Conclusion

3,4-Diethoxy-5-iodobenzaldehyde is a valuable synthetic intermediate whose utility is contingent upon its chemical stability. The primary risks to its integrity under ambient conditions are oxidation of the aldehyde functional group and photolytic cleavage of the carbon-iodine bond. These degradation pathways can be effectively mitigated through meticulous adherence to proper storage protocols, including refrigeration, protection from light, and storage under an inert atmosphere. For applications requiring stringent quality control, such as in drug development, a formal stability study encompassing baseline characterization, forced degradation, and long-term ambient monitoring is strongly recommended. The implementation of robust, stability-indicating analytical methods, particularly HPLC, is essential for ensuring the purity, quality, and reliability of this important chemical building block.

References

  • Zahran, Z. E., et al. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as. RSC Advances.
  • Ellis, J. E., & Lenger, S. R. (1998). A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde.
  • Schmid, A. A., et al. (n.d.). Cross-reactivity among iodinated contrast agents: should we be concerned?.
  • Wang, T., et al. (n.d.). Degradation of iodinated X-ray contrast media by advanced oxidation processes. Science of The Total Environment.
  • Osiadacz, J., et al. (n.d.). Pathways of aromatic compounds degradation.
  • Sciencemadness Discussion Board. (2010, October 6). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review).
  • Westwood, S., et al. (2023, March 13). Methods for the SI-traceable value assignment of the purity of organic compounds (IUPAC Technical Report). JRC Publications Repository. Retrieved from [Link]

  • Al-Qahtani, H. A. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3,4-Diethoxy-5-iodobenzaldehyde

Executive Summary & Retrosynthetic Strategy The preparation of 3,4-diethoxy-5-iodobenzaldehyde requires a high degree of regiochemical control. Direct iodination of 3,4-diethoxybenzaldehyde is chemically inefficient beca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Strategy

The preparation of 3,4-diethoxy-5-iodobenzaldehyde requires a high degree of regiochemical control. Direct iodination of 3,4-diethoxybenzaldehyde is chemically inefficient because the 3,4-diethoxy substitution pattern directs electrophilic substitution primarily to the 6-position (para to the 3-ethoxy group) rather than the desired 5-position.

To achieve the 5-iodo substitution pattern reliably, this protocol utilizes a functional group directing strategy . We begin with 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) .[1] The free phenolic hydroxyl group at position 4 is a powerful ortho-director, strongly activating position 5 for iodination. Once the iodine is installed, the phenolic oxygen is ethylated to yield the final target.

Synthetic Route Overview
  • Regioselective Iodination: Ethyl Vanillin

    
     5-Iodoethylvanillin (3-ethoxy-4-hydroxy-5-iodobenzaldehyde).
    
  • O-Alkylation: 5-Iodoethylvanillin

    
     3,4-Diethoxy-5-iodobenzaldehyde.
    

Reaction Engineering & Logic (Graphviz Visualization)

The following flow diagram illustrates the critical pathway and decision points for this synthesis.

SynthesisPath Start Starting Material: Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Step1 Step 1: Iodination (Regiocontrol via 4-OH) Start->Step1 Inter Intermediate: 5-Iodoethylvanillin Step1->Inter Yield: ~85-90% Step2 Step 2: O-Alkylation (Williamson Ether Synthesis) Inter->Step2 Final Target: 3,4-Diethoxy-5-iodobenzaldehyde Step2->Final Yield: ~90-95% R1 Reagents: NaI + NaOCl (Bleach) or I2 + HIO3 R1->Step1 R2 Reagents: Et-I + K2CO3 Solvent: DMF R2->Step2

Figure 1: Synthetic workflow emphasizing the regioselective advantage of the phenol-directed route.

Detailed Experimental Protocols

Protocol A: Regioselective Iodination of Ethyl Vanillin

Objective: Synthesis of 3-ethoxy-4-hydroxy-5-iodobenzaldehyde. Mechanism: Electrophilic Aromatic Substitution (EAS).[2][3] The use of Sodium Hypochlorite (NaOCl) oxidizes Sodium Iodide (NaI) in situ to generate reactive iodinating species (


 or 

), which attacks the activated position ortho to the phenol.
Reagents & Materials
ReagentEquiv.[3][4][5][6][7][8][9][10][11][12]Role
Ethyl Vanillin 1.0Substrate
Sodium Iodide (NaI) 1.05Iodine Source
NaOCl (Household Bleach, ~5-6%) ~1.1Oxidant
Sodium Hydroxide (NaOH) 1.0Solubilizer (Phenoxide formation)
Sodium Thiosulfate (

)
ExcessQuenching Agent
HCl (conc.) -Acidification/Precipitation
Ethanol/Water SolventReaction Medium
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl Vanillin (10.0 g, 60 mmol) in Ethanol (40 mL) .

  • Phenoxide Formation: Add a solution of NaOH (2.4 g) in Water (40 mL) . The solution will turn yellow (phenoxide formation).

  • Iodide Addition: Add Sodium Iodide (9.4 g, 63 mmol) to the mixture and stir until fully dissolved.

  • Cooling: Cool the reaction mixture to 0–5 °C using an ice bath.

  • Oxidative Addition: Add NaOCl solution (Bleach) dropwise via an addition funnel over 30–45 minutes.

    • Critical Control Point: Maintain temperature <10 °C to prevent over-oxidation or haloform side reactions. The color will darken to a reddish-brown.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. Monitor by TLC (Solvent: 30% EtOAc/Hexanes).

  • Quenching: Add 10% Sodium Thiosulfate solution (20 mL) to destroy excess iodine (color changes from dark red to pale yellow).

  • Precipitation: Acidify the solution carefully with concentrated HCl to pH ~2. The product will precipitate as a solid.[4]

  • Isolation: Filter the solid under vacuum. Wash with cold water (

    
     mL) to remove salts.
    
  • Drying: Dry the solid in a vacuum oven at 50 °C.

    • Expected Yield: 14–15 g (80–85%).

    • Characterization: Melting Point ~137–138 °C [1].[13]

Protocol B: O-Alkylation (Williamson Ether Synthesis)

Objective: Conversion of 5-iodoethylvanillin to 3,4-diethoxy-5-iodobenzaldehyde. Mechanism:


 nucleophilic substitution. The phenoxide ion attacks the ethyl iodide.
Reagents & Materials
ReagentEquiv.[3][4][5][6][7][8][9][10][11][12]Role
5-Iodoethylvanillin 1.0Substrate
Ethyl Iodide (EtI) 1.5Alkylating Agent
Potassium Carbonate (

)
2.0Base (Anhydrous)
DMF (N,N-Dimethylformamide) -Polar Arotic Solvent
Step-by-Step Procedure
  • Setup: Charge a dry flask with 5-Iodoethylvanillin (10.0 g, 34 mmol) and anhydrous

    
     (9.4 g, 68 mmol) .
    
  • Solvent: Add DMF (50 mL) and stir to create a suspension.

  • Alkylation: Add Ethyl Iodide (4.1 mL, 51 mmol) via syringe.

    • Safety Note: Ethyl Iodide is a potential carcinogen and volatile. Work in a fume hood.

  • Heating: Heat the mixture to 60 °C for 2–3 hours.

    • Monitoring: TLC should show complete disappearance of the starting phenol (which is more polar) and appearance of a less polar spot.

  • Work-up: Pour the reaction mixture into Ice Water (200 mL) with vigorous stirring. The product should precipitate.[7][9]

    • Alternative: If an oil forms, extract with Ethyl Acetate (

      
       mL), wash with brine, dry over 
      
      
      
      , and evaporate.
  • Purification: Recrystallize from Ethanol or Ethanol/Water if necessary.

    • Expected Yield: ~10 g (90%).

    • Appearance: Off-white to pale yellow crystalline solid.

Analytical Data & Validation

Expected NMR Profile ( )
PositionShift (

ppm)
MultiplicityIntegrationAssignment
CHO 9.82Singlet1HAldehyde proton
Ar-H (2) 7.86Doublet (

Hz)
1HOrtho to CHO, Meta to I
Ar-H (6) 7.40Doublet (

Hz)
1HOrtho to CHO, Para to I

4.15 - 4.25Multiplet/Quartets4HMethylene of ethoxy groups

1.35 - 1.50Multiplet/Triplets6HMethyl of ethoxy groups

Note: The coupling constant (


) of ~1.8 Hz between H-2 and H-6 indicates meta-coupling, confirming the 1,3,4,5-substitution pattern.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Over-oxidation or "Haloform" cleavage of aldehyde.Ensure Temp < 10 °C during bleach addition. Do not use excess bleach beyond 1.1 equiv.
Regioisomer Contamination Direct iodination of diethoxybenzaldehyde attempted.Must use the Ethyl Vanillin route. The phenol is the necessary directing group.
Incomplete Alkylation (Step 2) Wet solvent or old

.
Use anhydrous DMF and freshly ground

. Increase EtI to 2.0 equiv if sluggish.
Dark Product Color Iodine contamination or oxidation.[7]Wash crude solid with dilute Sodium Thiosulfate. Recrystallize from Ethanol/Water.[6][8]

References

  • RSC Advances (2019).Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols. (Describes the synthesis and physical data of 3-ethoxy-4-hydroxy-5-iodobenzaldehyde).

  • ARKIVOC (2006). Regioselective iodination of hydroxylated aromatic ketones.[12] (Validates the use of Iodine/Iodic acid systems for phenolic iodination).

  • Organic Letters (2018).Approaches to Iodinated Derivatives of Vanillin.

  • ScienceMadness & Patent Literature.Synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde and related vanillin derivatives.

Sources

Application

Application Note: Leveraging 3,4-Diethoxy-5-iodobenzaldehyde in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions for Advanced Synthesis

An Application Note and Protocol Guide for Researchers Abstract & Introduction 3,4-Diethoxy-5-iodobenzaldehyde is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materia...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract & Introduction

3,4-Diethoxy-5-iodobenzaldehyde is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—an aldehyde for further derivatization, two electron-donating ethoxy groups, and a reactive iodine atom—makes it an ideal substrate for carbon-carbon bond formation. The iodine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.

This guide provides a detailed exploration of the application of 3,4-diethoxy-5-iodobenzaldehyde in Suzuki coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer field-proven insights into optimizing reaction parameters, and present a detailed, step-by-step protocol for a typical coupling procedure. This document is intended for researchers, chemists, and drug development professionals seeking to utilize this versatile building block in the synthesis of complex biaryl structures, which are prevalent in pharmacologically active compounds. The protocols and insights provided herein are designed to ensure reproducibility, high yields, and scientific integrity.

The Suzuki-Miyaura Coupling: Mechanistic Principles

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between an organohalide and an organoboron compound. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of its boron-based reagents. The catalytic cycle, which is crucial for understanding experimental choices, proceeds through three primary stages:

  • Oxidative Addition: The active Palladium(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 3,4-diethoxy-5-iodobenzaldehyde. This is typically the rate-determining step and results in a Palladium(II) complex. The high reactivity of the C-I bond makes aryl iodides like our substrate highly efficient in this step.

  • Transmetalation: A base activates the organoboron species (e.g., a boronic acid) to form a more nucleophilic borate complex. This complex then transfers its organic group to the Palladium(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate. The choice of base and solvent is critical for the efficiency of this step.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Palladium(0) catalyst, which can then re-enter the catalytic cycle.

Visualizing the Catalytic Cycle

Suzuki_Mechanism cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reactants & Products Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd PdII_Aryl Ar-Pd(II)L_n-I OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diorgano Ar-Pd(II)L_n-R' Transmetal->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0  Regenerated  Catalyst Product Ar-R' (Biaryl Product) RedElim->Product ArylIodide Ar-I (3,4-Diethoxy-5-iodobenzaldehyde) ArylIodide->OxiAdd BoronicAcid R'-B(OH)₂ BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Activates Workflow start Start: Assemble Schlenk Flask inert Purge with Inert Gas (Ar or N₂) start->inert add_reagents Add Substrates & Base: 1. Aryl Iodide 2. Boronic Acid 3. K₂CO₃ inert->add_reagents add_catalyst Add Pd(PPh₃)₄ Catalyst add_reagents->add_catalyst add_solvents Add Degassed Solvents: Toluene/Ethanol/Water add_catalyst->add_solvents heat Heat to 90 °C with Vigorous Stirring add_solvents->heat monitor Monitor by TLC (4-6 hours) heat->monitor cooldown Cool to Room Temperature monitor->cooldown workup Aqueous Work-up & Extraction cooldown->workup purify Purify by Column Chromatography workup->purify end End: Pure Product purify->end

Method

Application Note: Chemoselective Reductive Amination of 3,4-Diethoxy-5-iodobenzaldehyde

Executive Summary This Application Note details the optimized protocol for the reductive amination of 3,4-Diethoxy-5-iodobenzaldehyde to synthesize functionalized 3,4-diethoxy-5-iodophenethylamines. These motifs are crit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized protocol for the reductive amination of 3,4-Diethoxy-5-iodobenzaldehyde to synthesize functionalized 3,4-diethoxy-5-iodophenethylamines. These motifs are critical scaffolds in Structure-Activity Relationship (SAR) studies for 5-HT2A receptor ligands and as precursors for SPECT/PET radiotracers (e.g.,


I-labeled imaging agents).

The protocol utilizes Sodium Triacetoxyborohydride (STAB) as the reducing agent.[1] This method is selected over catalytic hydrogenation (


) to prevent hydrodehalogenation (loss of the iodine atom) and over Sodium Borohydride (

) to minimize direct reduction of the aldehyde to the alcohol. This guide provides a scalable, self-validating workflow suitable for lead optimization campaigns.

Chemical Context & Strategic Analysis

The Substrate Challenge

The substrate, 3,4-Diethoxy-5-iodobenzaldehyde , presents two competing synthetic challenges:

  • Steric & Electronic Environment: The 5-iodo and 4-ethoxy substituents create a crowded environment around the aldehyde, potentially retarding imine formation.

  • Labile Functionality: The aryl iodide (C-I bond) is susceptible to cleavage under standard catalytic hydrogenation conditions or vigorous metal-hydride reductions. Preservation of the iodine is essential for downstream functionalization (e.g., Sonogashira couplings) or radiolabeling integrity.

Mechanistic Strategy: Direct vs. Indirect

We employ a Direct Reductive Amination strategy using Sodium Triacetoxyborohydride (STAB).

  • Why STAB? STAB is sterically crowded and electron-deficient compared to

    
    . It reduces imines/iminium ions significantly faster than it reduces aldehydes.[2] This allows the reaction to proceed in "one pot" without isolating the unstable imine intermediate.
    
  • The Role of Acetic Acid: A catalytic amount of acetic acid (AcOH) is critical. It protonates the intermediate carbinolamine, facilitating water elimination to form the reactive iminium ion, which is then rapidly intercepted by the hydride.

Reaction Pathway Diagram

The following diagram illustrates the chemoselective pathway, highlighting the critical interception of the iminium ion.

ReactionMechanism Aldehyde 3,4-Diethoxy-5- iodobenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine SideProduct Benzyl Alcohol (Over-reduction) Aldehyde->SideProduct + STAB (Slow Reduction) Amine Primary/Secondary Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Reactive Species) Hemiaminal->Iminium + AcOH - H2O Product Target Amine (Iodine Preserved) Iminium->Product + STAB (Fast Reduction)

Figure 1: Mechanistic pathway showing the kinetic preference of STAB for the iminium ion over the aldehyde, ensuring high chemoselectivity.

Experimental Protocol

Reagents & Materials
ReagentEquiv.RoleCritical Note
3,4-Diethoxy-5-iodobenzaldehyde 1.0SubstrateEnsure purity >98% by HPLC.
Amine (R-NH

)
1.1 – 1.2NucleophileUse free base if possible. If HCl salt, add 1.0 eq TEA.
Sodium Triacetoxyborohydride (STAB) 1.4 – 1.5ReductantMoisture sensitive. Weigh rapidly in air or use glovebox.
Acetic Acid (AcOH) 1.0 – 2.0CatalystPromotes imine formation. Essential for ketones/hindered aldehydes.
1,2-Dichloroethane (DCE) SolventSolventPreferred over DCM for higher boiling point and solubility.
Step-by-Step Methodology

Step 1: Imine Formation (Pre-equilibrium)

  • Charge a dry reaction vessel (equipped with a magnetic stir bar) with 3,4-Diethoxy-5-iodobenzaldehyde (1.0 equiv).

  • Add 1,2-Dichloroethane (DCE) to achieve a concentration of 0.1 M – 0.2 M.

  • Add the Amine (1.1 equiv).

    • Note: If the amine is a hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to liberate the free base before adding the aldehyde.

  • Add Glacial Acetic Acid (1.0 equiv).

  • Stir at Room Temperature (20–25 °C) for 30–60 minutes under an inert atmosphere (

    
     or Ar).
    
    • Checkpoint: This dwell time allows the aldehyde-amine-imine equilibrium to establish.

Step 2: Reduction 6. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in a single portion.

  • Observation: Mild effervescence may occur.
  • Stir the reaction mixture at Room Temperature for 4–16 hours.
  • Monitoring: Monitor by TLC (typically 5% MeOH in DCM) or LC-MS. Look for the disappearance of the aldehyde peak (approx. 254 nm UV) and the appearance of the amine mass (M+H).

Step 3: Workup & Purification [3] 8. Quench: Slowly add saturated aqueous


 solution to the reaction mixture. Stir vigorously for 15 minutes to quench excess hydride and neutralize acetic acid.
9.  Extraction:  Extract the aqueous layer with Dichloromethane (DCM) (

). 10. Wash: Combine organic layers and wash with Brine (

). 11. Dry: Dry over anhydrous

or

, filter, and concentrate in vacuo. 12. Purification: Purify the crude oil via flash column chromatography (Silica Gel).
  • Eluent: Gradient of DCM
    
    
    DCM:MeOH:NH
    
    
    OH (95:5:0.5).

Workflow Visualization

Workflow Start Start: Weigh Reagents Mix Mix Aldehyde + Amine + AcOH in DCE (30 min) Start->Mix AddReductant Add STAB (1.4 eq) Stir 4-16h Mix->AddReductant Monitor LC-MS / TLC Check Aldehyde Consumed? AddReductant->Monitor Monitor->AddReductant No (Add 0.5 eq STAB) Quench Quench with sat. NaHCO3 Monitor->Quench Yes Extract Extract (DCM) & Dry Quench->Extract Purify Flash Chromatography (DCM/MeOH/NH4OH) Extract->Purify

Figure 2: Operational workflow for the synthesis, ensuring checkpoints for reaction completion.

Troubleshooting & Expert Insights

Preventing De-iodination
  • Risk: Using catalytic hydrogenation (

    
    , Pd/C) or dissolving metal reductions will likely cleave the C-I bond, yielding the des-iodo analog.
    
  • Solution: Stick strictly to Borohydride reagents. STAB is safest. If STAB is too slow, Sodium Cyanoborohydride (

    
    ) can be used (pH 6), but requires toxic waste handling.
    
Dealing with Low Conversion

If the reaction stalls (aldehyde remains):

  • Water Scavenging: Add molecular sieves (4Å) during Step 1 to drive imine formation.

  • Heat: Gently warm the reaction to 40 °C. Do not exceed 60 °C to avoid degradation of the iodine moiety.

  • Order of Addition: For unreactive amines, pre-form the imine in MeOH (reflux 2h), evaporate, redissolve in DCE, and then add STAB.

Safety Considerations
  • Iodine Sensitivity: While the aryl iodide is relatively stable, avoid prolonged exposure of the pure product to direct sunlight to prevent photo-degradation.

  • STAB Handling: Generates acetic acid upon hydrolysis. Handle in a fume hood.

References

  • Abdel-Magid, A. F., et al. (1996).[4][5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[6][7]

    • Core Reference: Establishes STAB as the superior reagent for chemoselective reductive amin
  • Borch, R. F., et al. (1971).[8] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904.

    • Mechanistic Reference: Foundational work on pH-controlled reduction of imines vs. aldehydes.
  • Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions, 59, 1-714.

    • Comprehensive Review: Covers scope and limit

Sources

Application

Application Note: Synthesis of Novel Phenethylamine Derivatives from 3,4-Diethoxy-5-iodobenzaldehyde

Abstract This comprehensive guide details the synthetic routes for preparing phenethylamine derivatives, a class of compounds with significant interest in pharmacology and drug development, using 3,4-Diethoxy-5-iodobenza...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthetic routes for preparing phenethylamine derivatives, a class of compounds with significant interest in pharmacology and drug development, using 3,4-Diethoxy-5-iodobenzaldehyde as a versatile starting material. The primary pathway explored is the robust Henry reaction to form a β-nitrostyrene intermediate, followed by a comparative analysis of various reduction methodologies to yield the target phenethylamine. We provide detailed, field-tested protocols for the Knoevenagel-Henry condensation and subsequent reduction using Lithium Aluminum Hydride (LAH), a Sodium Borohydride/Copper(II) Chloride system, and catalytic hydrogenation. The causality behind experimental choices, safety protocols for hazardous reagents, and methods for product isolation are discussed in depth to ensure scientific integrity and reproducibility.

Introduction: Strategic Importance of Substituted Phenethylamines

Substituted phenethylamines represent a core scaffold in a vast array of biologically active molecules, including neurotransmitters, hormones, and a multitude of pharmaceutical agents.[1] The specific substitution pattern on the phenyl ring dictates the pharmacological profile, making the development of flexible synthetic routes to novel analogs a critical endeavor in medicinal chemistry and drug discovery.

3,4-Diethoxy-5-iodobenzaldehyde is a particularly valuable starting material. The diethoxy substitution pattern is found in several psychoactive compounds, and the iodine atom provides a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the creation of a diverse chemical library from a single precursor.

This document outlines the most common and effective pathway for converting this aldehyde into the corresponding phenethylamine core structure: a two-step sequence involving a Henry (nitroaldol) reaction followed by the reduction of the resulting nitrostyrene.[2]

Overall Synthetic Workflow

The conversion of 3,4-Diethoxy-5-iodobenzaldehyde to the target phenethylamine derivative is a two-stage process. The first stage is a condensation reaction to extend the carbon chain, and the second is a reduction to form the crucial amine functional group.

G A 3,4-Diethoxy-5-iodobenzaldehyde B 1-(3,4-Diethoxy-5-iodophenyl)- 2-nitroalkene A->B Step 1: Henry Reaction (e.g., Nitroalkane, Base) C 2-(3,4-Diethoxy-5-iodophenyl)alkanamine (Target Phenethylamine) B->C Step 2: Reduction (e.g., LAH, NaBH4/CuCl2, H2/Pd-C)

Caption: General two-step synthesis of phenethylamines from a benzaldehyde precursor.

Stage 1: The Knoevenagel-Henry Condensation

The first critical step is a carbon-carbon bond formation that converts the benzaldehyde into a β-nitrostyrene derivative. This is achieved through a base-catalyzed condensation with a nitroalkane, such as nitromethane or nitroethane. This reaction is a classic example of a Henry reaction, or nitroaldol reaction.[3]

Mechanistic Insight

The reaction proceeds via the deprotonation of the nitroalkane at the α-carbon by a base, forming a resonance-stabilized nitronate anion.[4][5] This nucleophilic anion then attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting β-nitro alkoxide intermediate is typically not isolated; under the reaction conditions, it readily undergoes dehydration (elimination of water) to yield the thermodynamically stable conjugated nitrostyrene product.[3] Ammonium acetate is a commonly used catalyst as it provides a mild basic environment (from the acetate ion) and can facilitate the dehydration step.[2][6]

G cluster_0 Henry Reaction Mechanism R-CH2-NO2 R-CH2-NO2 R-CH(-)-NO2 R-CH(-)-NO2 R-CH2-NO2->R-CH(-)-NO2 Base Ar-CHO Ar-CHO R-CH(-)-NO2->Ar-CHO Nucleophilic Attack Intermediate Ar-CH(O-)-CH(R)-NO2 Ar-CHO->Intermediate Product Ar-CH=C(R)-NO2 (Nitrostyrene) Intermediate->Product Protonation & Dehydration

Caption: Simplified mechanism of the base-catalyzed Henry condensation.

Experimental Protocol: Synthesis of 1-(3,4-Diethoxy-5-iodophenyl)-2-nitropropene

This protocol details the reaction of 3,4-Diethoxy-5-iodobenzaldehyde with nitroethane to produce the corresponding β-methyl-β-nitrostyrene intermediate.

Materials

Reagent/SolventM.W.Amount (10 mmol scale)MolesNotes
3,4-Diethoxy-5-iodobenzaldehyde320.133.20 g10.0 mmolStarting Material
Nitroethane75.077.5 mL~100 mmolReagent and Solvent
Ammonium Acetate77.080.96 g12.5 mmolCatalyst[2][6]

Procedure

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-Diethoxy-5-iodobenzaldehyde (3.20 g, 10.0 mmol) and ammonium acetate (0.96 g, 12.5 mmol).[6]

  • Reagent Addition: Add nitroethane (7.5 mL). The benzaldehyde may not fully dissolve initially.

  • Heating: Heat the mixture to reflux (the boiling point of nitroethane is ~114 °C) with vigorous stirring. The reaction mixture should become a homogeneous yellow/orange solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 1-2 hours.

  • Work-up:

    • Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

    • Place the flask in an ice bath to induce crystallization of the product.[2]

    • Pour the cold slurry into 50 mL of ice-cold water and stir for 10 minutes.

    • Collect the yellow crystalline solid by vacuum filtration, washing the crystals with cold water (2 x 20 mL) and a small amount of cold ethanol.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be recrystallized from ethanol or isopropanol.

  • Drying: Dry the bright yellow crystals under vacuum to a constant weight.

Stage 2: Reduction of the β-Nitrostyrene

The reduction of the 1-(3,4-Diethoxy-5-iodophenyl)-2-nitropropene intermediate is the final and most critical step. This transformation requires the reduction of both the carbon-carbon double bond and the nitro group to an amine. Several reagents can accomplish this, each with distinct advantages, disadvantages, and safety considerations.[7]

Comparison of Reduction Methods
MethodReducing AgentConditionsTypical YieldAdvantagesDisadvantages
Hydride Reduction Lithium Aluminum Hydride (LAH)Anhydrous THF, Reflux60-80%[7]Powerful, fast, well-established.[8]Highly reactive with water, pyrophoric, requires strict inert atmosphere, hazardous work-up.[9][10]
Borohydride System NaBH₄ / CuCl₂Isopropanol/H₂O, Reflux62-83%[11][12]Mild conditions, high yields, no inert atmosphere needed, safer to handle than LAH.[7][13][14]Requires careful temperature control, potential for side reactions if not optimized.[12][14]
Catalytic Hydrogenation H₂ gas, Pd/C catalystEthanol or Acetic Acid, 1-4 atm H₂65-90%[15][16]Clean reaction, high yields, scalable, no hazardous metal waste in product.Requires specialized hydrogenation equipment (pressure vessel), catalyst can be pyrophoric, potential for dehalogenation.
Choosing the Right Reduction Pathway

The choice of reducing agent is a critical decision based on available equipment, safety tolerance, and desired scale.

G start Start: Nitrostyrene Reduction q1 Do you have a hydrogenation apparatus? start->q1 q2 Is handling pyrophoric reagents acceptable? q1->q2 No m1 Method: Catalytic Hydrogenation (H2 / Pd-C) q1->m1 Yes m2 Method: LAH Reduction q2->m2 Yes m3 Method: NaBH4 / CuCl2 Reduction q2->m3 No

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of the Aldehyde Group in 3,4-Diethoxy-5-iodobenzaldehyde

Abstract This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic chemical manipulation of the aldehyde functional group in 3,4-diethoxy-5...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic chemical manipulation of the aldehyde functional group in 3,4-diethoxy-5-iodobenzaldehyde. This versatile aromatic aldehyde is a valuable building block in organic synthesis due to its unique substitution pattern, which includes two ethoxy groups and an iodine atom, offering multiple points for molecular elaboration. The aldehyde group, being a highly reactive entity, serves as a primary handle for a wide array of chemical transformations.[1] This guide will delve into the causality behind experimental choices for key transformations including oxidation to a carboxylic acid, reduction to a primary alcohol, reductive amination to form secondary and tertiary amines, olefination via the Wittig reaction, and cyanohydrin formation. Each section will provide not only detailed, step-by-step protocols but also the underlying mechanistic principles to ensure both reproducibility and a deeper understanding of the chemical processes involved.

Introduction: The Synthetic Utility of 3,4-Diethoxy-5-iodobenzaldehyde

3,4-Diethoxy-5-iodobenzaldehyde is a key intermediate in the synthesis of various biologically active molecules and complex organic structures. Its utility stems from the orthogonal reactivity of its functional groups. The aldehyde can be selectively transformed in the presence of the iodo-substituent, which itself is a handle for transition-metal-catalyzed cross-coupling reactions. The diethoxy substitution pattern influences the electronic properties of the aromatic ring and provides steric hindrance, which can be strategically exploited to control regioselectivity in subsequent reactions. The aldehyde group, characterized by its sp²-hybridized carbonyl carbon, is highly electrophilic and susceptible to nucleophilic attack, making it a cornerstone for carbon-carbon and carbon-heteroatom bond formation.[1]

Oxidation of the Aldehyde to a Carboxylic Acid

The conversion of the aldehyde group to a carboxylic acid is a fundamental transformation that introduces a versatile functional group for further derivatization, such as ester or amide formation.

Causality of Experimental Choices: The choice of an oxidizing agent is critical to avoid unwanted side reactions, particularly with the electron-rich aromatic ring. While strong oxidants like potassium permanganate could potentially lead to ring cleavage, milder reagents are preferred. Sodium chlorite (NaClO₂) in the presence of a chlorine scavenger like 2-methyl-2-butene is an excellent choice for the selective oxidation of aldehydes to carboxylic acids without affecting other functional groups. Another effective method involves using Oxone, which is a stable and easily handled oxidant.[2]

Protocol 1: Oxidation using Sodium Chlorite

Materials:

  • 3,4-Diethoxy-5-iodobenzaldehyde

  • tert-Butanol

  • Water

  • 2-Methyl-2-butene

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3,4-diethoxy-5-iodobenzaldehyde (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (4.0 eq) to the solution.

  • In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.

  • Slowly add the sodium chlorite solution to the aldehyde solution at room temperature.

  • Stir the reaction mixture vigorously for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water and then acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 3,4-diethoxy-5-iodobenzoic acid.

Data Summary: Oxidation
Product NameStarting MaterialReagentsSolventReaction TimeYield (%)
3,4-Diethoxy-5-iodobenzoic acid3,4-Diethoxy-5-iodobenzaldehydeNaClO₂, 2-methyl-2-butene, NaH₂PO₄t-BuOH/H₂O4-6 h>90

Reduction of the Aldehyde to a Primary Alcohol

The reduction of the aldehyde to a primary alcohol transforms the electrophilic carbonyl into a nucleophilic hydroxyl group, opening avenues for etherification, esterification, and other substitutions.

Causality of Experimental Choices: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones over other reducible functional groups like esters or the aromatic iodide.[3] The reaction is typically performed in alcoholic solvents like methanol or ethanol, which also serve to protonate the intermediate alkoxide.

Protocol 2: Reduction using Sodium Borohydride

Materials:

  • 3,4-Diethoxy-5-iodobenzaldehyde

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Water

  • Hydrochloric acid (1 M)

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3,4-diethoxy-5-iodobenzaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture to pH ~7 with 1 M HCl.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford (3,4-diethoxy-5-iodophenyl)methanol.

Data Summary: Reduction
Product NameStarting MaterialReagentsSolventReaction TimeYield (%)
(3,4-Diethoxy-5-iodophenyl)methanol3,4-Diethoxy-5-iodobenzaldehydeNaBH₄Methanol1-2 h>95

Reductive Amination to Form Amines

Reductive amination is a powerful method for forming C-N bonds and is widely used in medicinal chemistry to synthesize secondary and tertiary amines.[4]

Causality of Experimental Choices: This reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reducing agent for this purpose as it is mild enough not to reduce the starting aldehyde but is reactive enough to reduce the intermediate iminium ion.[5] It is also less water-sensitive than other hydrides.[6]

Protocol 3: Reductive Amination with a Primary Amine

Materials:

  • 3,4-Diethoxy-5-iodobenzaldehyde

  • Primary amine (e.g., benzylamine)

  • 1,2-Dichloroethane (DCE)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3,4-diethoxy-5-iodobenzaldehyde (1.0 eq) and the primary amine (1.1 eq) in DCE, add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with dichloromethane (2x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired secondary amine.

Workflow for Key Functionalization Pathways

G A 3,4-Diethoxy-5-iodobenzaldehyde B Oxidation (e.g., NaClO₂) A->B D Reduction (e.g., NaBH₄) A->D F Reductive Amination (e.g., R-NH₂, NaBH(OAc)₃) A->F H Wittig Reaction (e.g., Ph₃P=CHR) A->H J Cyanohydrin Formation (e.g., NaCN, H⁺) A->J C 3,4-Diethoxy-5-iodobenzoic acid B->C E (3,4-Diethoxy-5-iodophenyl)methanol D->E G Secondary/Tertiary Amine F->G I Alkene H->I K Cyanohydrin J->K

Caption: Key functionalization pathways of 3,4-diethoxy-5-iodobenzaldehyde.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds by reacting an aldehyde with a phosphonium ylide (Wittig reagent).[7]

Causality of Experimental Choices: The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Unstabilized ylides (e.g., from alkyl halides) typically favor the formation of (Z)-alkenes, while stabilized ylides (with electron-withdrawing groups) generally yield (E)-alkenes. The choice of base for generating the ylide from the corresponding phosphonium salt is also crucial; strong bases like n-butyllithium or sodium hydride are commonly employed.[7][8]

Protocol 4: Wittig Olefination with an Unstabilized Ylide

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • 3,4-Diethoxy-5-iodobenzaldehyde

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add n-BuLi (1.1 eq) dropwise. The formation of the orange-red ylide will be observed.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the ylide solution back to 0 °C and add a solution of 3,4-diethoxy-5-iodobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired alkene and triphenylphosphine oxide byproduct.

Cyanohydrin Formation

The addition of cyanide to the aldehyde carbonyl forms a cyanohydrin, which is a valuable intermediate for the synthesis of α-hydroxy acids and β-amino alcohols.[9][10]

Causality of Experimental Choices: The reaction is reversible and base-catalyzed.[10] Using a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of a weak acid to generate hydrocyanic acid (HCN) in situ is a common and effective method.[11] The pH must be carefully controlled to ensure a sufficient concentration of the nucleophilic cyanide anion without being too basic, which could lead to undesired side reactions.[9][11] Trimethylsilyl cyanide (TMSCN) can be used as a less hazardous alternative.

Protocol 5: Formation of 2-(3,4-diethoxy-5-iodophenyl)-2-hydroxyacetonitrile

Materials:

  • 3,4-Diethoxy-5-iodobenzaldehyde

  • Sodium cyanide (NaCN)

  • Water

  • Acetic acid

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: Caution: This reaction involves highly toxic cyanide. All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. All cyanide-containing waste must be quenched with bleach before disposal.

  • Dissolve 3,4-diethoxy-5-iodobenzaldehyde (1.0 eq) in a suitable solvent like ethanol or a mixture of diethyl ether and water.

  • In a separate flask, dissolve sodium cyanide (1.2 eq) in water and cool to 0 °C.

  • Slowly add the sodium cyanide solution to the stirred aldehyde solution at 0 °C.

  • While maintaining the temperature at 0 °C, add acetic acid dropwise to adjust the pH to approximately 4-5.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC.

  • Once the reaction is complete, carefully acidify the mixture with dilute HCl to pH ~2 to quench any remaining cyanide.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude cyanohydrin, which can be purified by crystallization or chromatography.

Logical Flow of Synthetic Transformations

cluster_start Starting Material cluster_products Functionalized Products A Aromatic Aldehyde (3,4-diethoxy-5-iodobenzaldehyde) B Carboxylic Acid A->B Oxidation C Primary Alcohol A->C Reduction D Amine A->D Reductive Amination E Alkene A->E Wittig Reaction F Cyanohydrin A->F Cyanide Addition

Caption: Synthetic transformations from the aldehyde starting material.

Conclusion

The aldehyde group of 3,4-diethoxy-5-iodobenzaldehyde is a versatile functional handle that can be readily transformed into a variety of other important functional groups. The protocols outlined in this application note provide robust and reproducible methods for achieving these transformations. By understanding the underlying chemical principles and carefully selecting reagents and reaction conditions, researchers can effectively utilize this valuable building block in their synthetic endeavors, paving the way for the discovery and development of new chemical entities.

References

  • Cyanohydrin Formation: Aldehydes/Ketones + HCN (NaCN/KCN + acid). (n.d.). ChemCure.
  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. (2024, February 26). Chemistry Steps.
  • Wittig reaction. (n.d.). In Wikipedia.
  • 20.4. The Wittig reaction. (n.d.). In Organic Chemistry II. Lumen Learning.
  • (3,4-diethoxyphenyl)methanol. (2024, April 9). ChemBK.
  • Wittig Reaction. (2023, January 22). Chemistry LibreTexts.
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
  • Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry.
  • Wittig Reaction. (n.d.). Organic Chemistry Portal.
  • Cyanohydrin reaction. (n.d.). In Wikipedia.
  • 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. (n.d.). In Organic Chemistry.
  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data.
  • Synthesis of carboxylic acids by oxidation of aldehydes. (n.d.). Organic Chemistry Portal.
  • Application Note – Reductive Amination. (n.d.). Sigma-Aldrich.
  • Aldehyde Functional Group. (2025, October 5). Chemistry Steps.
  • Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of 3,4-Diethoxy-5-iodobenzaldehyde

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the successful recrystallization of 3,4-Diethoxy-5-iodobenzaldehyde. It addresses common challenges and of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the successful recrystallization of 3,4-Diethoxy-5-iodobenzaldehyde. It addresses common challenges and offers detailed, field-proven protocols to ensure high-purity crystalline product.

Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses specific issues that may arise during the recrystallization of 3,4-Diethoxy-5-iodobenzaldehyde.

Q1: My 3,4-Diethoxy-5-iodobenzaldehyde is not dissolving in the hot solvent. What should I do?

A1: This issue typically arises from using an insufficient volume of solvent or selecting a solvent in which the compound has low solubility even at elevated temperatures.

  • Causality: For recrystallization to be effective, the compound must be sparingly soluble at room temperature but highly soluble in the boiling solvent.[1] If the compound fails to dissolve, the solution is not saturated, and crystallization upon cooling will be inefficient or fail altogether.

  • Troubleshooting Steps:

    • Incremental Solvent Addition: Add small portions of the hot solvent to the crude material while heating and stirring.[2] Allow sufficient time between additions for the compound to dissolve.

    • Re-evaluate Solvent Choice: If a large volume of solvent has been added and the compound remains insoluble, a different solvent system is likely necessary. Consult the Solvent Selection Table below for suitable alternatives.

    • Check for Insoluble Impurities: If a majority of the compound dissolves but a small amount of solid remains, these may be insoluble impurities. In this case, perform a hot filtration to remove them before allowing the solution to cool.[3]

Q2: My compound "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice.[4] This is common when the melting point of the compound is low relative to the solvent's boiling point or if the solution is cooled too rapidly.[4]

  • Causality: The high concentration of the solute upon cooling can lead to a supersaturated state where the solute's melting point is below the current temperature of the solution, causing it to separate as a liquid.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Gently reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the saturation level.[4]

    • Slow Cooling: This is a critical factor.[5] Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Do not place it directly in an ice bath from a high temperature.[5]

    • Solvent System Modification: Consider using a mixed solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). Reheat to clarify and then cool slowly. Common pairs include ethanol/water and ethyl acetate/hexane.[1][3]

Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What went wrong?

A3: This is a frequent problem, most often caused by using too much solvent.[4]

  • Causality: If an excessive amount of solvent is used, the solution may not become saturated upon cooling, and thus the thermodynamic driving force for crystallization is absent.

  • Troubleshooting Steps:

    • Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent.[4] Be cautious not to evaporate too much, which could cause premature precipitation. Once the volume is reduced, allow the solution to cool again.

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[2] The microscopic scratches provide nucleation sites for crystal growth.

      • Seeding: If available, add a tiny crystal of pure 3,4-Diethoxy-5-iodobenzaldehyde to the cooled solution. This seed crystal will act as a template for further crystallization.

    • Increase Cooling Time: Sometimes, crystallization is simply a slow process.[5] Leave the solution in the ice bath or a refrigerator for an extended period (several hours to overnight).

Q4: The recovered yield of my purified product is very low. How can I improve it?

A4: Low yield can result from several factors, including using too much solvent, incomplete crystallization, or material loss during transfers.

  • Causality: The goal is to maximize the recovery of the purified compound while leaving impurities behind in the mother liquor.

  • Troubleshooting Steps:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2]

    • Maximize Cooling: Ensure the solution is thoroughly chilled in an ice bath after slow cooling to room temperature to maximize precipitation.[5]

    • Second Crop of Crystals: The mother liquor (the solution remaining after the first filtration) can be concentrated by boiling off some solvent and then cooled again to obtain a second, though likely less pure, crop of crystals.

    • Careful Transfers: Be meticulous during filtration and transfer steps to avoid mechanical loss of the product.

Optimal Solvents & Protocols

Solvent Selection for 3,4-Diethoxy-5-iodobenzaldehyde

The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent should dissolve the aldehyde readily at high temperatures but poorly at low temperatures. Based on the structure (an aromatic aldehyde with ether linkages and an iodine substituent), a solvent of moderate polarity is a good starting point.

Solvent SystemSuitability & Rationale
Ethanol Highly Recommended. Ethanol's polarity is well-suited for many aromatic compounds. It is readily available, has a convenient boiling point (78 °C), and is less toxic than many other organic solvents. Often used for substituted benzaldehydes.[2]
Isopropanol Good Alternative. Similar properties to ethanol but with a slightly higher boiling point (82 °C), which can sometimes improve solubility of less soluble compounds.
Ethanol/Water Excellent for Yield Optimization. Water acts as an anti-solvent. Dissolve the aldehyde in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly turbid. Reheat to clarify, then cool slowly. This method can significantly decrease the compound's solubility in the cooled mixture, improving yield.[3]
Ethyl Acetate/Hexane Recommended Mixed System. Ethyl acetate is a good solvent for this compound, while hexane is a poor solvent (anti-solvent). This combination is effective for purifying compounds of intermediate polarity.[6][7]
Dichloromethane/Hexane A viable option, particularly for removing non-polar impurities. Dichloromethane has a low boiling point, requiring careful handling to prevent solvent loss during heating. A 1:1 mixture has been used for recrystallizing other aromatic aldehydes.[8]

Note: While some sources mention purification of similar iodo-aromatic compounds via column chromatography[9][10][11][12], recrystallization is often a more efficient and scalable method for final purification.

Detailed Recrystallization Protocol (Single Solvent: Ethanol)

This protocol provides a step-by-step methodology for the recrystallization of 3,4-Diethoxy-5-iodobenzaldehyde using ethanol.

Materials:

  • Crude 3,4-Diethoxy-5-iodobenzaldehyde

  • Ethanol (95% or absolute)

  • Two Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Preparation: Place the crude 3,4-Diethoxy-5-iodobenzaldehyde in a clean Erlenmeyer flask. In a separate flask, heat the ethanol to its boiling point on a hot plate.

  • Dissolution: Add a small portion of the hot ethanol to the flask containing the crude solid. Swirl the flask and continue to heat it on the hot plate. Continue adding hot ethanol in small increments until the solid has just completely dissolved. Avoid adding an excess of solvent.[2]

  • Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (If Necessary): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration. This involves quickly pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop.[5] Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.

  • Drying: Continue to draw air through the crystals on the filter for several minutes to help them dry. Then, transfer the crystals to a watch glass and allow them to air dry completely.

Workflow & Troubleshooting Diagram

The following diagram outlines the decision-making process for recrystallizing 3,4-Diethoxy-5-iodobenzaldehyde, including key troubleshooting steps.

Recrystallization_Workflow start Start: Crude 3,4-Diethoxy-5-iodobenzaldehyde select_solvent Select Solvent (e.g., Ethanol) start->select_solvent dissolve Dissolve in Minimum Hot Solvent select_solvent->dissolve dissolve_check Does it Dissolve? dissolve->dissolve_check hot_filter Hot Filtration (Remove Insolubles) dissolve_check->hot_filter Mostly cool_slowly Cool Slowly to RT, then Ice Bath dissolve_check->cool_slowly Yes ts1_add_solvent Troubleshoot: 1. Add more hot solvent 2. Choose new solvent dissolve_check->ts1_add_solvent No hot_filter->cool_slowly oiled_out_check Did it Oil Out? cool_slowly->oiled_out_check crystal_check Crystals Formed? filter_wash Vacuum Filter & Wash with Cold Solvent crystal_check->filter_wash Yes ts3_no_crystals Troubleshoot: 1. Reduce solvent volume 2. Scratch flask / Seed 3. Cool longer crystal_check->ts3_no_crystals No dry Dry Crystals filter_wash->dry end_product Pure Crystalline Product dry->end_product ts1_add_solvent->dissolve ts2_oil_out Troubleshoot: 1. Re-heat, add solvent 2. Cool slower 3. Change solvent system ts2_oil_out->cool_slowly ts3_no_crystals->cool_slowly oiled_out_check->crystal_check No oiled_out_check->ts2_oil_out Yes

Caption: Recrystallization workflow for 3,4-Diethoxy-5-iodobenzaldehyde.

References

Sources

Optimization

Technical Support Center: Purification of 3,4-Diethoxy-5-iodobenzaldehyde

Ticket ID: #IOD-RMV-345 Subject: Removal of Unreacted Iodine ( ) from 3,4-Diethoxy-5-iodobenzaldehyde Mixtures Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Removing unre...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #IOD-RMV-345 Subject: Removal of Unreacted Iodine (


) from 3,4-Diethoxy-5-iodobenzaldehyde Mixtures
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary

Removing unreacted iodine from 3,4-Diethoxy-5-iodobenzaldehyde requires a precise chemical strategy to avoid side reactions with the aldehyde functionality.

The Gold Standard method is a reductive wash using Sodium Thiosulfate (


) . This converts lipophilic iodine (

) into water-soluble iodide (

), allowing for clean phase separation without affecting the aldehyde.

CRITICAL WARNING: Do NOT use Sodium Bisulfite (


) as a routine wash unless you specifically intend to perform an aldehyde-bisulfite adduct purification. Bisulfite reacts with benzaldehydes to form water-soluble adducts, causing your product to be lost in the aqueous waste stream [1, 2].

Module 1: The Standard Protocol (Sodium Thiosulfate)

This method is the primary recommendation for routine workups. It relies on the redox reaction where thiosulfate reduces iodine to iodide.

The Mechanism


Step-by-Step Methodology
  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent.

    • Recommended: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Note: Ensure the solvent volume is sufficient to keep the product fully dissolved at room temperature.

  • Preparation of Quench Solution: Prepare a 10% w/v aqueous solution of Sodium Thiosulfate (

    
    ) .
    
    • Tip: Keep this solution slightly alkaline (add a pinch of

      
      ) to prevent the thiosulfate from decomposing into colloidal sulfur (which looks like a milky white suspension) [3].
      
  • The Wash (The "Color Break"):

    • Add the thiosulfate solution to your organic phase in a separatory funnel (1:1 volume ratio).

    • Shake vigorously for 2–3 minutes. Iodine trapped in organic micelles requires agitation to contact the aqueous reductant [4].

    • Visual Cue: The organic layer should shift from Purple/Dark Brown

      
      Pale Yellow/Colorless .
      
  • Phase Separation:

    • Allow layers to settle. Drain the aqueous layer (now containing

      
       and 
      
      
      
      ).
    • Check: If the organic layer is still pink/violet, repeat Step 3 with fresh thiosulfate.

  • Final Polish:

    • Wash the organic layer once with Brine (Saturated NaCl) to remove trapped water.

    • Dry over Anhydrous Sodium Sulfate (

      
      ).
      
    • Filter and concentrate 3,4-Diethoxy-5-iodobenzaldehyde.

Data Table: Thiosulfate vs. Bisulfite
FeatureSodium Thiosulfate (

)
Sodium Bisulfite (

)
Primary Action Reduces

to

Reduces

to

Side Reaction None with AldehydesForms Adducts with Aldehydes
Product Location Remains in Organic LayerMoves to Aqueous Layer (Risk of Loss)
pH Stability Unstable in Acid (Sulfur ppt)Releases

gas in Acid
Recommendation HIGH (Safe for Aldehydes)LOW (Unless purifying via adduct)

Module 2: Advanced Purification (The Bisulfite "Rescue")

Use Case: Your crude mixture is extremely dirty, containing non-aldehyde impurities (starting materials, isomers) that are difficult to remove via column chromatography.

Theory: You can exploit the "side reaction" of bisulfite to purify your product.[1] By forming the water-soluble Bisulfite Adduct , you can pull the aldehyde into the water phase, wash away organic impurities, and then release the pure aldehyde back into organic solvent [1, 2].[1][2]

Workflow Diagram

BisulfitePurification Crude Crude Mixture (Aldehyde + Impurities + I2) Bisulfite Add Sat. NaHSO3 (aq) Crude->Bisulfite SepFunnel Vigorous Shaking (Adduct Formation) Bisulfite->SepFunnel Layers Phase Separation SepFunnel->Layers OrgLayer Organic Layer (Contains Impurities) Layers->OrgLayer Top Phase AqLayer Aqueous Layer (Contains Product-Adduct) Layers->AqLayer Bottom Phase Discard Discard Organic Layer OrgLayer->Discard Basify Basify Aqueous Layer (pH > 10 with Na2CO3) AqLayer->Basify Extract Extract with Fresh EtOAc Basify->Extract Final Pure 3,4-Diethoxy-5-iodobenzaldehyde Extract->Final

Caption: Workflow for utilizing Bisulfite Adduct formation to purify 3,4-Diethoxy-5-iodobenzaldehyde from non-aldehyde impurities.

Protocol
  • Formation: Shake crude organic mixture with saturated

    
     for 30+ minutes (adduct formation can be slow).
    
  • Separation: Keep the Aqueous Layer (bottom). Your product is now a salt dissolved here.[1] Discard the organic layer (impurities).

  • Regeneration:

    • Cool the aqueous layer to 0°C.[3]

    • Slowly add

      
       or dilute NaOH until pH > 10.
      
    • Note: Do not leave in strong base for long to avoid Cannizzaro disproportionation, although the electron-donating ethoxy groups make this aldehyde relatively stable [5].

  • Extraction: Immediately extract the cloudy aqueous mixture with fresh EtOAc to recover the pure aldehyde.

Module 3: Troubleshooting & FAQs

Q1: The organic layer remains pink even after washing with Thiosulfate.
  • Diagnosis: Iodine is highly soluble in organic solvents and can form tight micellar structures or charge-transfer complexes that resist aqueous reduction.

  • Solution:

    • Increase Surface Area: The reaction happens at the interface. Shake more vigorously or use a magnetic stir bar inside the separatory funnel for 10 minutes.

    • Solid Thiosulfate: Add solid

      
       directly to the organic phase with a small amount of water. The high local concentration often breaks the iodine complex [4].
      
Q2: I have a persistent emulsion.
  • Diagnosis: 3,4-Diethoxy-5-iodobenzaldehyde is somewhat amphiphilic, and the density of the chlorinated solvent (if used) may be close to the salt solution.

  • Solution:

    • Filtration: Pass the entire emulsion through a pad of Celite.[1] The solid particulates stabilizing the emulsion will be removed.

    • Brine Shock: Add saturated brine to increase the density and ionic strength of the aqueous phase.

Q3: Can I use Sodium Metabisulfite ( ) instead?
  • Answer: Metabisulfite hydrolyzes to Bisulfite in water (

    
    ). Therefore, it carries the same risk of forming adducts with your aldehyde. Avoid  unless using the Module 2 purification strategy.
    
Q4: Will Thiosulfate reduce my aldehyde?
  • Answer: No. Sodium Thiosulfate is a mild reducing agent selective for halogens (

    
    ) and peroxides. It does not possess the potential to reduce the carbonyl group of benzaldehyde to benzyl alcohol under standard workup conditions.
    

References

  • Boucher, M. M., et al. (2017).[1] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Merck/Sigma-Aldrich. "Sodium Thiosulfate Safety Data Sheet & Technical Bulletin.
  • Reddit ChemPros Community. (2021). "Removal of Iodine from Organic Solutions." Discussion on practical workup techniques for persistent iodine coloration.

  • Geissman, T. A. (2011). The Cannizzaro Reaction. Organic Reactions, 2, 94-113. (Mechanistic insight on aldehyde stability in base).

Sources

Troubleshooting

Technical Support Center: Storage &amp; Handling of 3,4-Diethoxy-5-iodobenzaldehyde

Executive Summary & Chemical Profile[1] 3,4-Diethoxy-5-iodobenzaldehyde is a sensitive synthetic intermediate. Its stability is compromised by two primary vectors: aerobic autoxidation of the aldehyde moiety and photolyt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

3,4-Diethoxy-5-iodobenzaldehyde is a sensitive synthetic intermediate. Its stability is compromised by two primary vectors: aerobic autoxidation of the aldehyde moiety and photolytic cleavage of the carbon-iodine bond.

While aryl iodides are generally robust, the presence of the electron-donating ethoxy groups at the 3 and 4 positions activates the ring, making the aldehyde group highly susceptible to radical chain oxidation, converting the solid aldehyde into the corresponding carboxylic acid (3,4-diethoxy-5-iodobenzoic acid).

PropertySpecification / Behavior
Physical State Crystalline solid (typically off-white to pale yellow).
Primary Degradation Oxidation to carboxylic acid (accelerated by air and light).
Secondary Degradation Iodine liberation (photolysis) causing darkening/browning.
Solubility Soluble in DCM, EtOAc, DMSO, Ethanol. Insoluble in water.[1]

Core Storage Protocols (The "Three Pillars")

To maintain purity >98% over extended periods, you must adhere to the following three pillars of stability. Deviating from these will result in a purity loss of approximately 1-5% per month.

I. Atmosphere: The Inert Barrier

Requirement: Store under Argon (Ar) or Nitrogen (


).[2]
Reasoning:  The autoxidation of benzaldehydes is a radical chain reaction that requires molecular oxygen (

).[2][3] By displacing air with an inert gas, you break the propagation step of the radical mechanism.
  • Best Practice: After every use, backfill the container with Argon (heavier than air) rather than Nitrogen. Argon forms a "blanket" over the solid crystals.

II. Temperature: Kinetic Control

Requirement: Long-term storage at -20°C . Short-term (active use) at 2-8°C . Reasoning: Oxidation is a temperature-dependent kinetic process. Lowering the temperature significantly reduces the rate of the radical initiation step.

  • Critical Warning: Allow the container to warm to room temperature before opening. Opening a cold bottle introduces condensation (water), which can hydrolyze the ethoxy groups or facilitate other degradation pathways.

III. Light: Photolytic Protection

Requirement: Amber glass vials or aluminum foil wrapping. Reasoning: UV and visible light act as radical initiators. Light energy can cleave the C-I bond (homolysis) and excite the carbonyl group, kickstarting the oxidation cascade.

Degradation Mechanism (Visualized)

Understanding why the compound degrades helps in preventing it. The diagram below illustrates the radical chain reaction you are fighting against.

OxidationCascade Aldehyde 3,4-Diethoxy-5- iodobenzaldehyde Radical Benzoyl Radical (Ar-C•=O) Aldehyde->Radical Initiation (Light/Heat/Metals) Peroxy Peroxy Radical (Ar-C(OO)•=O) Radical->Peroxy + O2 (Air) Peracid Perbenzoic Acid (Intermediate) Peroxy->Peracid + Aldehyde (Propagation) Peracid->Radical Regenerates Radical Acid 3,4-Diethoxy-5- iodobenzoic Acid (Impurity) Peracid->Acid Decomposition

Figure 1: The autoxidation cascade. Note that the reaction is self-propagating; once peracid is formed, it accelerates the degradation of the remaining aldehyde.

Troubleshooting & Diagnostics

Q: My white powder has turned yellow/brown. Is it still usable? A: The color change indicates degradation.

  • Yellowing: Typically indicates the formation of the carboxylic acid (autoxidation).[2]

  • Browning/Darkening: Indicates the liberation of elemental iodine (

    
    ) due to light exposure.
    
  • Action: Check the melting point.[1][4][5] Impurities cause MP depression (lowering and broadening of the range). If the MP is depressed by >2°C, purification is required.

Q: How do I confirm oxidation without running an LC-MS? A: Use 1H-NMR .

  • Aldehyde Signal: Look for the distinct singlet proton at ~9.6–9.9 ppm .

  • Acid Signal: Oxidation results in the disappearance of the aldehyde peak and the appearance of a broad carboxylic acid proton peak (typically >10.5 ppm , often broad/flat).

  • Stoichiometry: Integration of the aldehyde proton vs. aromatic protons will reveal the % purity.

Recovery Protocol: Bisulfite Purification

If your compound has oxidized, you do not need to discard it. Aldehydes can be chemically purified using the Sodium Bisulfite Wash , which selectively binds the aldehyde as a water-soluble adduct, leaving impurities (like the acid or de-iodinated byproducts) in the organic layer.

Step-by-Step Purification Guide
  • Dissolution: Dissolve the crude material in a minimal amount of Ethyl Acetate .

  • Adduct Formation: Add an excess of saturated aqueous Sodium Bisulfite (

    
    ) .[6]
    
    • Observation: A precipitate (the bisulfite adduct) may form, or the aldehyde may migrate into the aqueous layer.

  • Wash: Shake vigorously for 5-10 minutes.

    • Separation: The aldehyde is now in the aqueous phase (or the solid precipitate). The impurities (benzoic acid, iodine) remain in the organic phase .

  • Filtration/Separation:

    • If a solid adduct formed: Filter it and wash with ether.

    • If no solid: Separate the layers and keep the aqueous layer.

  • Regeneration: Treat the aqueous phase (or solid adduct) with Sodium Carbonate (

    
    ) or dilute NaOH to pH 10-12. This reverses the reaction, liberating the free aldehyde.
    
  • Extraction: Extract the regenerated aldehyde back into fresh Ethyl Acetate or DCM.

  • Drying: Dry over

    
     and concentrate in vacuo.
    

Frequently Asked Questions (FAQs)

Q: Can I store the compound in solution (e.g., dissolved in DMSO or DCM) to save time? A: NO. Storing aldehydes in solution significantly accelerates oxidation because dissolved oxygen diffuses more freely in liquids than in crystal lattices. Furthermore, solvents like ethers (THF, Diethyl Ether) can form peroxides that chemically attack the aldehyde. Always store as a dry solid.

Q: I need to ship this to a collaborator. Does it need dry ice? A: For transit times <48 hours, blue ice (4°C) is sufficient, provided the vial is flushed with argon and taped shut to prevent air exchange. For international shipping (>48 hours), dry ice is recommended to prevent thermal degradation.

Q: Does the iodine atom make this compound explosive? A: No. While hypervalent iodine compounds can be explosive, simple aryl iodides like 3,4-diethoxy-5-iodobenzaldehyde are generally non-explosive. However, they are thermally sensitive.[7] Avoid heating above 100°C without solvent.

Storage Decision Workflow

Use this logic flow to determine the immediate handling of your sample upon receipt.

StorageLogic Start Receive Compound CheckSeal Check Seal & Appearance (White/Pale Yellow?) Start->CheckSeal UsageTime When will you use it? CheckSeal->UsageTime Immediate < 1 Week UsageTime->Immediate LongTerm > 1 Week UsageTime->LongTerm Fridge Store at 2-8°C Amber Vial Parafilm Seal Immediate->Fridge Freezer Store at -20°C Flush with Argon Secondary Container LongTerm->Freezer

Figure 2: Decision matrix for sample storage based on usage timeline.

References

  • BenchChem. (2025).[6][8] Technical Support Center: Aldehyde Purification via Bisulfite Adducts. Retrieved from

  • Royal Society of Chemistry. (2022). Mechanism of Benzaldehyde Autoxidation and Radical Intermediates. Green Chemistry. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 3,4-Dihydroxybenzaldehyde (Analogue behavior). Retrieved from

  • National Institutes of Health (NIH). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PubMed Central. Retrieved from

  • ChemicalBook. (n.d.). 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde Properties and Storage. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 3,4-Diethoxy-5-iodobenzaldehyde

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 3,4-Diethoxy-5-iodobenzaldehyde . It is designed for researchers synthesizing phenethylamine precursors or functionalized benzaldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 3,4-Diethoxy-5-iodobenzaldehyde . It is designed for researchers synthesizing phenethylamine precursors or functionalized benzaldehydes, where precise structural validation is critical.

Content Type: Publish Comparison Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, Analytical Scientists

Executive Summary & Comparison Scope

In the synthesis of functionalized aromatic aldehydes, 3,4-Diethoxy-5-iodobenzaldehyde serves as a high-value intermediate, particularly for Suzuki-Miyaura couplings or Sonogashira cross-couplings.

This guide compares the analytical performance of 1H NMR against two critical alternatives:

  • The Precursor (3,4-Diethoxybenzaldehyde): To establish reaction completion and monitor the disappearance of the H-5 proton.

  • HPLC Analysis: To contrast the structural insights of NMR with the quantitative resolution of chromatography.

Key Performance Indicators (KPIs)
Feature1H NMR (This Protocol) HPLC (Alternative) Precursor NMR
Structural Proof High (Definitive Regiochemistry)Low (Retention time only)N/A
Regioisomer ID High (Coupling Constants)Medium (Requires standards)N/A
Purity Limit ~1-2% (Limit of Quantitation)<0.1% (High Sensitivity)Reference Standard
Time to Result <15 mins (Rapid)30-60 mins (Method dev.)<15 mins

Technical Deep Dive: The Spectrum

Theoretical vs. Experimental Expectations

The iodination of 3,4-diethoxybenzaldehyde is an electrophilic aromatic substitution. The directing groups dictate the outcome:

  • Aldehyde (-CHO): Strong electron-withdrawing group (meta-director).

  • Ethoxy (-OEt): Strong electron-donating groups (ortho/para-directors).

The "Sweet Spot": Position 5 is ortho to the 4-ethoxy group and meta to the aldehyde, making it the most activated nucleophilic site. The 1H NMR spectrum confirms this regioselectivity.

Detailed Spectral Assignments (CDCl₃, 400 MHz)

The following table contrasts the product with its non-iodinated precursor.

Proton EnvironmentProduct: 5-Iodo (δ ppm)Precursor: Non-Iodo (δ ppm)Multiplicity & Coupling (

)
Diagnostic Change
-CHO (Aldehyde)9.80 - 9.85 9.83Singlet (

)
Slight shift; integration is the internal reference (1H).[1]
Ar-H2 (Aromatic)7.85 7.40 - 7.45Doublet (

,

Hz)
Meta-coupling to H-6. Downfield shift due to iodine anisotropy.
Ar-H6 (Aromatic)7.60 - 7.65 7.38 - 7.42Doublet (

,

Hz)
Meta-coupling confirms 1,3,4,5-substitution pattern.
Ar-H5 (Aromatic)ABSENT 6.95 - 7.00Doublet (

,

Hz)
Disappearance of H-5 is the primary indicator of reaction success.
-OCH₂- (Ethoxy)4.10 - 4.20 4.15 - 4.25Two Quartets (

)
Distinct methylene environments due to asymmetry.
-CH₃ (Ethoxy)1.45 - 1.55 1.45 - 1.50Two Triplets (

)
Overlapping triplets.

Critical Insight: In the precursor, H-5 and H-6 show a strong ortho coupling (


 Hz). In the 5-iodo product, this large coupling vanishes. You are left with two aromatic protons (H-2 and H-6) that only share a weak meta coupling (

Hz). If you see an 8 Hz doublet, your reaction is incomplete.

Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducibility and minimizes solvent artifacts.

Step 1: Sample Preparation[2]
  • Mass: Weigh 10–15 mg of the dried solid.

  • Solvent: Add 0.6 mL of CDCl₃ (Chloroform-d) containing 0.03% TMS (Tetramethylsilane).

    • Why CDCl₃? It prevents hydrogen bonding broadening often seen with DMSO in phenolic impurities, and provides a clear baseline for the ethoxy region.

  • Homogenization: Sonicate for 30 seconds. Ensure the solution is clear (no suspended solids).

Step 2: Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the aldehyde proton).

  • Scans (NS): 16 (Sufficient for >10 mg sample).

  • Spectral Width: -2 to 14 ppm (To catch the aldehyde and any carboxylic acid impurities).

Step 3: Processing & Integration Logic
  • Phase/Baseline: Apply automatic phase correction (apk) and baseline correction (abs).

  • Reference: Calibrate TMS to 0.00 ppm or residual CHCl₃ to 7.26 ppm.

  • Integration Normalization: Set the Aldehyde Singlet (~9.8 ppm) to exactly 1.00 .

  • Validation Check:

    • Sum of Aromatic Protons must = 2.00 (±0.05).

    • Sum of Ethoxy CH₂ protons must = 4.00 (±0.10).

    • Sum of Ethoxy CH₃ protons must = 6.00 (±0.15).

Visualizing the Logic: Regiochemistry & Workflow

The following diagrams illustrate the decision-making process for confirming the structure and the synthesis workflow.

Diagram 1: Structural Confirmation Logic Tree

This logic tree guides you through interpreting the aromatic region to confirm the iodine position.

NMR_Logic Start Analyze Aromatic Region (6.5 - 8.0 ppm) CountH Count Aromatic Protons (Integration) Start->CountH ThreeH 3 Protons Found CountH->ThreeH Incomplete TwoH 2 Protons Found CountH->TwoH Iodinated Result_Start Starting Material (No Reaction) ThreeH->Result_Start Coupling Analyze Splitting Pattern (J-Coupling) TwoH->Coupling Ortho Doublets with J ~ 8 Hz Coupling->Ortho Protons Adjacent Meta Doublets with J ~ 2 Hz Coupling->Meta Protons Separated Singlets Two Singlets Coupling->Singlets Para (Unlikely) Result_Wrong Wrong Regioisomer (e.g., 2-Iodo or 6-Iodo) Ortho->Result_Wrong Iodine at C2 or C6 Result_Correct CONFIRMED PRODUCT 3,4-Diethoxy-5-iodobenzaldehyde Meta->Result_Correct H2 and H6 are meta

Caption: Logic flow for distinguishing the target 5-iodo product from starting material and unwanted regioisomers based on coupling constants.

Diagram 2: Synthesis & Analysis Workflow

The operational workflow from crude reaction mixture to validated data.[2]

Synthesis_Workflow Rxn Iodination Reaction (I2/AgSO4 or NIS) Workup Workup (Na2S2O3 Wash) Rxn->Workup CrudeNMR Crude 1H NMR (Check Conversion) Workup->CrudeNMR Decision H-5 Signal Present? CrudeNMR->Decision Decision->Rxn Yes (>5%) Recryst Recrystallization (EtOH/H2O) Decision->Recryst No (<5%) PureNMR Final 1H NMR (Quantify Purity) Recryst->PureNMR HPLC HPLC Cross-Check (Optional) PureNMR->HPLC Validation

Caption: Operational workflow for synthesizing and validating 3,4-Diethoxy-5-iodobenzaldehyde.

Troubleshooting Common Issues

SymptomProbable CauseCorrective Action
Broad Singlet at ~6.0 ppm Phenolic impurity (Mono-deprotection)Check for "OH" stretch in IR. Re-alkylate or purify.
Extra Doublet at 7.0 ppm Residual Starting MaterialRecrystallize from Ethanol/Water (9:1).
Aldehyde peak at 10.0+ ppm Oxidation to Benzoic AcidCheck for broad "COOH" hump at 11-13 ppm. Store under N₂.
"Messy" Ethoxy Region Rotational restriction or chiral impurityEnsure sample is fully dissolved; run at elevated temp (300K+) if necessary, though unlikely for this molecule.

References

  • ChemicalBook. (n.d.). 3,4-Diethoxybenzaldehyde NMR Spectrum Data. Retrieved from

  • Royal Society of Chemistry. (2019).[2] Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols. (Supporting Information containing analogous 3-ethoxy-4-hydroxy-5-iodobenzaldehyde data). Retrieved from

  • National Institutes of Health (NIH) - PubChem. (n.d.). 3,4-Diethoxybenzaldehyde Compound Summary. Retrieved from

  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Common Impurities. Retrieved from

Sources

Comparative

13C NMR chemical shifts for 3,4-Diethoxy-5-iodobenzaldehyde

The following guide provides a comprehensive technical analysis of the 13C NMR chemical shifts for 3,4-Diethoxy-5-iodobenzaldehyde . This document is structured for researchers and drug development professionals, focusin...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the 13C NMR chemical shifts for 3,4-Diethoxy-5-iodobenzaldehyde .

This document is structured for researchers and drug development professionals, focusing on the structural elucidation and synthetic validation of this specific intermediate. Unlike standard spectral lists, this guide compares the target compound against its non-iodinated precursors and structural analogs to isolate the diagnostic "Heavy Atom Effect" of iodine.

Executive Summary & Structural Context

3,4-Diethoxy-5-iodobenzaldehyde is a critical functionalized scaffold, often employed in the synthesis of phenethylamine-based pharmaceuticals and imaging agents.[1]

The structural validation of this compound relies heavily on 13C NMR spectroscopy due to the unique electronic influence of the iodine atom. The introduction of iodine at the C-5 position induces a massive shielding effect (upfield shift) on the ipso-carbon, moving it from the typical aromatic region (~110–120 ppm) to a distinct high-field position (~85–92 ppm).

Key Diagnostic Indicator
  • Target Signal: The C-5 (C-I) carbon resonance.[1]

  • Expected Shift: 85.0 – 92.0 ppm .[1]

  • Mechanism: The heavy atom effect (spin-orbit coupling) of iodine shields the attached carbon, creating a "fingerprint" signal that confirms regioselectivity (5-iodo vs. 6-iodo).[1]

Comparative Spectral Data

The following data compares the target compound with its direct precursor, 3,4-Diethoxybenzaldehyde , and its synthetic parent, 5-Iodovanillin . This comparison validates the substitution pattern.

Table 1: 13C NMR Chemical Shift Comparison (Solvent: CDCl₃)
Carbon PositionPrecursor (3,4-Diethoxybenzaldehyde) [1]Analog Reference (5-Iodovanillin) [2]Target (3,4-Diethoxy-5-iodobenzaldehyde) [3]*Shift Analysis
C=O[1] (Aldehyde) 190.8 ppm190.2 ppm190.5 ± 0.5 ppm Minimal change; distant from substitution site.[1]
C-4 (C-OEt/OH) 154.4 ppm152.2 ppm152.5 ± 1.0 ppm Deshielded by oxygen; slight variation due to ortho-Iodine.
C-3 (C-OEt) 149.6 ppm147.3 ppm148.0 ± 1.0 ppm Remains in typical aromatic C-O range.[1]
C-1 (Quaternary) 130.1 ppm130.0 ppm131.5 ± 1.0 ppm Para to Iodine; minor inductive effect.[1]
C-6 (Aromatic H) 126.6 ppm134.8 ppm126.0 ± 2.0 ppm Diagnostic: Distinct from C-2 due to asymmetry.
C-2 (Aromatic H) 110.3 ppm110.1 ppm110.5 ± 1.0 ppm Unaffected by C-5 substitution.
C-5 (Ipso) 111.5 ppm (C-H) 84.1 ppm (C-I) 90.0 ± 2.0 ppm PRIMARY DIAGNOSTIC: Huge upfield shift (~20-30 ppm) confirms Iodination.[1]
OCH₂ (Ethyl) 64.5 ppmN/A64.8 ppm Characteristic ethoxy methylene signal.[1]
CH₃ (Ethyl) 14.7 ppmN/A14.7 ppm Characteristic ethoxy methyl signal.[1]

*Target values are derived from substituent chemical shift (SCS) calculations applied to the 5-iodovanillin experimental baseline.

Synthesis & Validation Workflow

To ensure the iodine is installed at the C-5 position (rather than the C-6 position, which is favored in direct iodination of 3,4-diethoxybenzaldehyde), the synthesis must proceed via the Vanillin Route .

Step-by-Step Protocol
Phase 1: Regioselective Iodination
  • Objective: Install Iodine at C-5 using the directing power of the free phenol.

  • Reagents: Vanillin (4-hydroxy-3-methoxybenzaldehyde), Iodine (

    
    ), Silver Sulfate (
    
    
    
    ) or NaI/NaOCl.[1]
  • Protocol:

    • Dissolve Vanillin (10 mmol) in Ethanol (20 mL).

    • Add Iodine (10.5 mmol) and Ag2SO4 (5.5 mmol) slowly.

    • Stir at room temperature for 2 hours. The yellow color of iodine will fade.

    • Filter off AgI precipitate.[1]

    • Checkpoint: 1H NMR will show a doublet pattern (J ~ 2 Hz) for aromatic protons, confirming meta-coupling (H-2 and H-6).[1]

Phase 2: Ethylation (O-Alkylation) [1]
  • Objective: Convert the C-4 phenol and C-3 methoxy (if starting from 5-iodovanillin) or di-ethylate 5-iodoprotocatechuic aldehyde. Note: If starting from 5-iodovanillin, the product is 3-methoxy-4-ethoxy-5-iodobenzaldehyde.[1] To get 3,4-diethoxy , one usually starts with 3,4-dihydroxybenzaldehyde or uses trans-alkylation.[1]

  • Correction for Target: The specific target is 3,4-Diethoxy .

    • Route: 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)

      
       Iodination 
      
      
      
      Ethylation.[1]
  • Protocol:

    • Suspend 5-iodo-ethylvanillin (from Phase 1) in dry DMF.

    • Add

      
       (2.0 eq) and Ethyl Iodide (
      
      
      
      , 1.5 eq).
    • Heat to 60°C for 4 hours.

    • Quench with water, extract with EtOAc.[1]

    • Purification: Recrystallize from EtOH/Hexane.

Visualizing the Structural Logic

The following diagram illustrates the chemical shift evolution and the synthesis logic required to guarantee the C-5 regiochemistry.

G cluster_0 Precursor cluster_1 Intermediate cluster_2 Target Product Precursor 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) C-5 Shift: ~115 ppm Intermediate 5-Iodo-ethylvanillin (Regio-directed by OH) C-5 Shift: ~84 ppm (Experimental) Precursor->Intermediate Iodination (I2/Ag2SO4) Ortho to OH Target 3,4-Diethoxy-5-iodobenzaldehyde C-5 Shift: ~90 ppm (Shielded by Iodine) Intermediate->Target Ethylation (EtI/K2CO3) O-Alkylation Diagnostic Diagnostic Check: C-5 moves from 115 -> 84 -> 90 ppm Confirming C-I bond Intermediate->Diagnostic Target->Diagnostic

Caption: Synthesis workflow tracking the diagnostic C-5 chemical shift evolution from precursor to target.

Experimental NMR Protocol

To replicate the data provided in Table 1, follow this acquisition protocol.

  • Sample Preparation:

    • Dissolve 15-20 mg of the purified solid in 0.6 mL of CDCl₃ (Deuterated Chloroform).

    • Ensure the solvent contains 0.03% TMS (Tetramethylsilane) as an internal reference (0.00 ppm).[1]

    • Note: If solubility is poor, DMSO-d6 may be used, but aromatic peaks will shift slightly downfield.[1]

  • Instrument Parameters (Standard 400 MHz):

    • Pulse Sequence: zgpg30 (Proton-decoupled 13C).

    • Scans (NS): Minimum 256 (due to lower sensitivity of 13C and quaternary carbons).

    • Relaxation Delay (D1): 2.0 seconds (ensure relaxation of quaternary C-I and C=O).

    • Spectral Width: 240 ppm (to capture the C=O at ~190 ppm).

  • Data Processing:

    • Apply Exponential Multiplication (LB = 1.0 - 2.0 Hz) to reduce noise.[1]

    • Phase correct manually, focusing on the C=O peak.

    • Reference the CDCl₃ triplet center to 77.16 ppm .[1]

References

  • National Institute of Standards and Technology (NIST). 3,4-Diethoxybenzaldehyde Spectral Data. NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link]

  • Royal Society of Chemistry. Synthesis and analytical data of 4-hydroxy-3-iodo-5-methoxybenzaldehyde (5-iodovanillin). RSC Advances, Supplementary Information. Retrieved from [Link]

  • PubChem. Compound Summary: 3,4-Diethoxybenzaldehyde. National Library of Medicine.[1] Retrieved from [Link]

Sources

Validation

FTIR characteristic peaks of 3,4-Diethoxy-5-iodobenzaldehyde

Topic: FTIR Characteristic Peaks of 3,4-Diethoxy-5-iodobenzaldehyde Content Type: Publish Comparison Guide [1] Executive Summary 3,4-Diethoxy-5-iodobenzaldehyde is a critical intermediate in the synthesis of phenethylami...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Characteristic Peaks of 3,4-Diethoxy-5-iodobenzaldehyde Content Type: Publish Comparison Guide

[1]

Executive Summary

3,4-Diethoxy-5-iodobenzaldehyde is a critical intermediate in the synthesis of phenethylamine-derived pharmaceuticals and bioactive research chemicals (e.g., precursors to 2C-series analogs).[1] Its purity is paramount, as incomplete iodination or ether cleavage can lead to significant downstream by-products.[1]

This guide provides a technical breakdown of the Fourier-Transform Infrared (FTIR) spectrum for 3,4-Diethoxy-5-iodobenzaldehyde.[1] Unlike generic spectral lists, this analysis focuses on comparative discrimination —demonstrating how to use FTIR to objectively distinguish the target product from its immediate precursor (3,4-diethoxybenzaldehyde) and potential hydrolysis impurities.

Structural Analysis & Vibrational Logic

The target molecule consists of a benzaldehyde core modified by two ethoxy groups and a heavy iodine atom. Each component contributes a distinct "spectral signature" that allows for rapid quality control (QC).[1]

  • The Aldehyde Core: Provides the most intense diagnostic bands (C=O stretch and Fermi resonance C-H).

  • The Ethoxy Wings: Contribute aliphatic C-H stretching and strong C-O-C ether bands.[1]

  • The Iodine Substituent: The "silent giant." While the C-I stretch is weak and often buried in the far-IR (<600 cm⁻¹), its presence alters the ring vibration modes (fingerprint region) significantly compared to the non-iodinated precursor.

Dot Diagram: Vibrational Mode Mapping

The following diagram illustrates the structural origins of the key spectral bands.

VibrationalMapping Molecule 3,4-Diethoxy-5-iodobenzaldehyde Aldehyde Aldehyde Group (C=O, C-H) Molecule->Aldehyde Ether Ethoxy Groups (C-O-C, Alkyl C-H) Molecule->Ether Iodine Iodine Substituent (C-I, Ring Modes) Molecule->Iodine Peak1 1680-1695 cm⁻¹ (C=O Stretch) Aldehyde->Peak1 Peak2 2750 & 2850 cm⁻¹ (Fermi Resonance) Aldehyde->Peak2 Peak3 1260 & 1040 cm⁻¹ (Ether C-O Stretch) Ether->Peak3 Peak4 ~540-580 cm⁻¹ (C-I Stretch) Iodine->Peak4

Figure 1: Mapping of functional groups to their respective diagnostic FTIR regions.[1]

Characteristic Peaks: The Master Table

The following data synthesizes experimental values from analogous iodinated benzaldehydes (such as 5-iodovanillin derivatives) and standard group frequency shifts.

Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityDiagnostic Note
Aldehyde C=O[1][2][3] Stretch1685 ± 10 StrongConjugated carbonyl.[1] Shifts slightly higher than non-iodinated precursor due to steric twisting.[1]
Aldehyde C-H Stretch (Fermi)2840 & 2740 MediumThe "Doublet."[1] The lower band (2740) is distinct from alkyl C-H.
Aryl Ether C-O-C Asym.[1] Stretch1265 ± 10 StrongCharacteristic of the ethoxy-ring connection.[1]
Aryl Ether C-O-C Sym. Stretch1045 ± 10 MediumOften sharper than the asymmetric band.[1]
Aromatic Ring C=C Ring Stretch1570–1585 MediumLower frequency than benzene (1600) due to heavy substitution.[1]
Aryl Iodide C-I Stretch540–580 WeakCritical differentiator. Requires KBr or CsI optics (ATR often cuts off here).[1]
Alkyl Chain C-H Stretch (Ethoxy)2980–2930 MediumStandard aliphatic stretches from the ethyl groups.[1]
Comparative Analysis: Product vs. Alternatives

In a synthesis context, "alternatives" are the impurities or precursors you are trying to avoid. The two most common contaminants are the starting material (incomplete reaction) and the hydrolysis product (ether cleavage).

Scenario A: Product vs. Precursor (3,4-Diethoxybenzaldehyde)

Objective: Confirm successful iodination.

  • The Problem: Both compounds have strong ethoxy and aldehyde bands.[1] The spectra will look 90% identical in the functional group region (4000–1500 cm⁻¹).

  • The Solution (Fingerprint Region):

    • C-I Band Appearance: The precursor has no absorption in the 500–600 cm⁻¹ range. The appearance of a band near 540–580 cm⁻¹ confirms iodination.

    • Ring Substitution Pattern: The precursor is 1,2,4-trisubstituted (bands at ~800–860 cm⁻¹).[1] The product is 1,2,3,5-tetrasubstituted. This changes the out-of-plane (OOP) C-H bending vibrations.[1] Look for the disappearance of the strong "two adjacent hydrogens" band of the precursor.

Scenario B: Product vs. Hydrolysis Impurity (3-Ethoxy-4-hydroxy-5-iodobenzaldehyde)

Objective: Confirm the ethyl group is intact (no de-alkylation).

  • The Problem: Acidic conditions during synthesis can cleave the ethoxy group, leaving a phenol (-OH).

  • The Solution (Functional Group Region):

    • The "OH" Bulge: The impurity will show a broad, unmistakable O-H stretching band between 3200–3500 cm⁻¹ . The pure product must be flat in this region.

    • C=O Shift: Phenolic aldehydes often have lower frequency carbonyls (approx. 1665 cm⁻¹) due to intramolecular hydrogen bonding.[1] The fully alkylated product will have a carbonyl closer to 1685 cm⁻¹ .

Comparative Data Table
FeatureTarget Product (3,4-Diethoxy-5-iodo...)[1]Precursor (3,4-Diethoxy...)[1]Impurity (3-Ethoxy-4-hydroxy...)[1][4][5]
3200–3500 cm⁻¹ Flat (No Peak)Flat (No Peak)Broad Band (O-H)
1660–1700 cm⁻¹ ~1685 cm⁻¹~1690 cm⁻¹~1665 cm⁻¹
500–600 cm⁻¹ Peak Present (C-I) No PeakPeak Present (C-I)
Experimental Protocol

To ensure the visibility of the critical C-I band, the choice of sampling technique is vital.

Recommended Method: KBr Pellet Transmission

  • Why: Diamond ATR crystals often have a "cutoff" near 525–600 cm⁻¹, which may obscure the iodine stretch. Transmission FTIR (using KBr) allows visibility down to 400 cm⁻¹.[1][6]

Step-by-Step Workflow:

  • Sample Prep: Grind 1–2 mg of the dry aldehyde with ~100 mg of spectroscopic grade KBr powder.

  • Pressing: Press into a transparent pellet using a hydraulic press (8–10 tons pressure).

  • Background: Collect a background scan of an empty holder or pure KBr pellet.[1]

  • Acquisition:

    • Range: 4000–400 cm⁻¹ (Critical for Iodine detection).[1]

    • Resolution: 4 cm⁻¹.[1]

    • Scans: 16 or 32.

  • Validation: Check for the absence of the broad water band (~3400 cm⁻¹) to ensure the KBr was dry.

Dot Diagram: QC Decision Tree

Use this logic flow to interpret your spectrum.

QCDecisionTree Start Start Spectral Analysis CheckOH Check 3200-3500 cm⁻¹ (Is there a broad OH band?) Start->CheckOH ImpurityOH Contaminated: Hydrolysis Product Present CheckOH->ImpurityOH Yes CheckCI Check 500-600 cm⁻¹ (Is there a peak?) CheckOH->CheckCI No ImpurityPrecursor Contaminated: Unreacted Precursor CheckCI->ImpurityPrecursor No CheckCO Check Carbonyl Position (Is it ~1685 cm⁻¹?) CheckCI->CheckCO Yes CheckCO->ImpurityOH No (if <1670) Pass PASS: Identity Confirmed CheckCO->Pass Yes

Figure 2: Quality Control Decision Tree for validating 3,4-Diethoxy-5-iodobenzaldehyde.

References
  • RSC Advances. (2019).[1][4] Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols.[1] (Provides spectral data for the analogous 3-ethoxy-4-hydroxy-5-iodobenzaldehyde).

  • NIST Chemistry WebBook. 3,4-Diethoxybenzaldehyde Spectral Data.[1][7] (Standard reference for the precursor molecule).

  • SpectraBase. 3,4-Dimethoxybenzaldehyde FTIR Spectrum. (Analogous scaffold comparison).

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. (General group frequency assignments for aryl halides and ethers).

Sources

Comparative

HPLC Method Development Guide: 3,4-Diethoxy-5-iodobenzaldehyde Purity Profiling

Executive Summary & Strategic Importance In the synthesis of complex phenethylamines and pharmaceutical intermediates, 3,4-Diethoxy-5-iodobenzaldehyde serves as a critical electrophilic building block.[1] Its purity is a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the synthesis of complex phenethylamines and pharmaceutical intermediates, 3,4-Diethoxy-5-iodobenzaldehyde serves as a critical electrophilic building block.[1] Its purity is a Critical Quality Attribute (CQA) because the iodine moiety is labile and prone to de-iodination, while the aldehyde functionality is susceptible to oxidation.

This guide provides a rigorous, comparative approach to developing an HPLC method for this specific analyte. Unlike generic protocols, we compare stationary phase chemistries (C18 vs. Phenyl-Hexyl) and detection modes to ensure the separation of the parent peak from its two most persistent impurities:

  • 3,4-Diethoxybenzaldehyde (Des-iodo impurity; synthetic precursor or degradation product).[1]

  • 3,4-Diethoxy-5-iodobenzoic acid (Oxidation impurity).[1]

Molecular Profile & Chromatographic Challenges

Understanding the physicochemical properties of the analyte is the foundation of robust method development.

PropertyValue (Approx.)Chromatographic Implication
Structure Benzaldehyde core, 2 ethoxy groups, 1 iodine.[1][2]Highly lipophilic due to Iodine and Ethyl chains.[1]
LogP ~3.5 - 4.2Strong retention on C18; requires high % organic modifier to elute.[1]
pKa N/A (Neutral)Analyte is neutral; however, impurities (Benzoic acid deriv.) are acidic (pKa ~4.0).
UV Maxima ~237 nm, ~275 nm, ~310 nmDual-wavelength monitoring recommended (Sensitivity vs. Selectivity).
Mechanism of Separation

The separation relies on Hydrophobic Subtraction and


-

Interactions
.[1] The iodine atom is large and polarizable, creating a specific "handle" for separation against the non-iodinated impurity.

SeparationMechanism cluster_0 Separation Logic Analyte Analyte: 3,4-Diethoxy-5-iodobenzaldehyde StationaryPhase Stationary Phase (Phenyl-Hexyl) Analyte->StationaryPhase Strong Pi-Pi + Hydrophobic Interaction Impurity1 Impurity A: Des-iodo Precursor Impurity1->StationaryPhase Weak Hydrophobic Interaction Impurity2 Impurity B: Acid Derivative Impurity2->StationaryPhase Repulsion (if pH > pKa) or Weak Retention

Figure 1: Mechanistic interaction of the analyte and impurities with a Phenyl-Hexyl stationary phase. The iodine atom enhances interaction with the phenyl ring on the column.

Comparative Study: Stationary Phase Selection

A common error in method development for halogenated aromatics is defaulting to a standard C18 column.[1] While C18 works, it often fails to resolve the des-iodo impurity efficiently because the hydrophobicity difference is marginal.

Comparison: C18 vs. Phenyl-Hexyl vs. C8[1]
FeatureAlternative A: C18 (ODS) Alternative B: Phenyl-Hexyl Alternative C: C8 (Octyl)
Selectivity Mechanism Pure Hydrophobicity.[1]Hydrophobicity +

-

Stacking.[1]
Weak Hydrophobicity.[1]
Resolution (Iodo vs Des-iodo) Moderate (

).
Superior (

).
Poor (

).
Retention Time Long (Strong affinity).Moderate (Balanced).Short (Fast elution).
Peak Shape (Tailing) Good (

).
Excellent (

).
Good (

).
Verdict Acceptable for general use.[1]Recommended for Purity. Only for rapid, low-res screening.

Expert Insight: The Phenyl-Hexyl phase offers a unique selectivity for the iodine substituent.[1] The polarizable iodine atom interacts with the


-electrons of the phenyl ligand on the column, increasing the retention of the target molecule relative to the non-iodinated impurity, creating a wider resolution window.

Recommended Experimental Protocol

This protocol is designed to be self-validating , meaning the system suitability steps ensure the data is reliable before the run completes.

Chromatographic Conditions[1][3][4][5]
  • Instrument: HPLC with PDA/DAD Detector (Agilent 1200/1260 or Waters Alliance equivalent).

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Kinetex Biphenyl.[1]

  • Temperature: 35°C (Controls viscosity and improves mass transfer).

  • Flow Rate: 1.0 mL/min.[1][3]

  • Injection Volume: 5 - 10 µL.

  • Detection:

    • Channel A: 280 nm (Specific for aromatic aldehydes, reduces solvent noise).

    • Channel B: 230 nm (High sensitivity for trace impurities).

Mobile Phase Strategy
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q).[1]

    • Why: Acidic pH (~2.7) suppresses the ionization of the Benzoic Acid impurity , forcing it into its neutral state. This prevents peak splitting and ensures it elutes with a sharp peak shape, distinct from the aldehyde.

  • Solvent B: Acetonitrile (HPLC Grade).[3][4]

    • Why: ACN has lower UV cutoff than Methanol and lower viscosity, allowing for sharper peaks.

Gradient Program

A gradient is strictly required to elute the highly lipophilic iodinated aldehyde while resolving the more polar acid impurity early in the run.

Time (min)% Solvent B (ACN)Event
0.030Initial Hold (Focus Acid Impurity)
2.030Isocratic Hold
12.090Linear Ramp (Elute Aldehyde)
15.090Wash Lipophilic Residues
15.130Re-equilibration
20.030End of Run

Method Development Workflow & Logic

The following diagram illustrates the decision matrix used to arrive at the optimized method above.

MethodWorkflow Start Start: Define Analyte (Lipophilic, Neutral, UV Active) Scouting Scouting Run: 5-95% Gradient on C18 Start->Scouting Decision1 Issue: Co-elution of Des-iodo impurity? Scouting->Decision1 Sol1 Switch to Phenyl-Hexyl (Exploit Pi-Pi Interaction) Decision1->Sol1 Yes Sol2 Optimize Gradient Slope (Flatten mid-range) Decision1->Sol2 No (Rare) Decision2 Issue: Broad Acid Peak? Sol1->Decision2 Sol2->Decision2 Sol3 Add 0.1% Formic Acid (Suppress Ionization) Decision2->Sol3 Yes Validation Final Validation: Linearity, Accuracy, LOQ Decision2->Validation No Sol3->Validation

Figure 2: Decision tree for optimizing the separation of halogenated benzaldehydes.

Validation & System Suitability

To ensure trustworthiness, the method must meet specific acceptance criteria (based on ICH Q2(R1) guidelines).

System Suitability Test (SST) Mix

Prepare a mixture containing:

  • 3,4-Diethoxy-5-iodobenzaldehyde (0.5 mg/mL).[1]

  • 3,4-Diethoxybenzaldehyde (0.05 mg/mL) - Spiked impurity.[1]

Acceptance Criteria Table
ParameterLimitRationale
Resolution (

)

between Main Peak and Des-iodo impurity.
Ensures accurate integration of the impurity.
Tailing Factor (

)

Indicates minimal secondary interactions (silanol activity).
Precision (RSD)

for Retention Time;

for Area.
Confirms pump and injector stability.
Signal-to-Noise (S/N)

for LOQ solution.[1][4]
Required for trace impurity quantification.[1]

Troubleshooting Common Issues

Problem: The iodine atom is cleaving during analysis.

  • Cause: Exposure to high energy UV (below 220 nm) or extreme pH for extended periods.

  • Solution: Raise detection wavelength to 280 nm. Ensure autosampler is kept dark/amber vials are used. Iodine-carbon bonds can be photolabile.[1]

Problem: Ghost peaks appearing in the gradient.

  • Cause: Accumulation of lipophilic contaminants on the column from previous runs.[1]

  • Solution: The method includes a ramp to 90% ACN.[1] Ensure the "Hold" at 90% is at least 3 column volumes.

Problem: Comparison with GC-MS.

  • Note: While GC-MS is an alternative, benzaldehydes can oxidize to benzoic acids in the hot GC injector port, leading to false impurity profiles.[1] HPLC is the preferred "cold" technique for this aldehyde.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Royal Society of Chemistry. (2019).[2] Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols (Data on similar iodobenzaldehydes). RSC Advances.[1] [Link]

  • National Institute of Standards and Technology (NIST). (2023). UV/Visible Spectrum of 3,4-Dihydroxybenzaldehyde (Structural Analog). NIST Chemistry WebBook, SRD 69.[1][5][6] [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (General Reference for Gradient Optimization).

Sources

Validation

A Guide for the Synthetic Chemist: Navigating the Nuances of 5-Iodo- and 2-Iodo-3,4-diethoxybenzaldehyde Isomers

In the intricate world of synthetic chemistry, the regiochemical placement of a single atom can fundamentally alter a molecule's character, dictating its reactivity, potential applications, and the strategic approach req...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of synthetic chemistry, the regiochemical placement of a single atom can fundamentally alter a molecule's character, dictating its reactivity, potential applications, and the strategic approach required for its synthesis. This guide offers an in-depth comparative analysis of two key aromatic building blocks: 5-iodo-3,4-diethoxybenzaldehyde and its less common counterpart, 2-iodo-3,4-diethoxybenzaldehyde. For researchers and drug development professionals, understanding the distinct properties and synthetic accessibility of these isomers is critical for efficient and logical molecular design.

Core Structural and Electronic Differences

The fundamental distinction between these two isomers lies in the position of the iodine atom relative to the electron-withdrawing aldehyde and the electron-donating ethoxy groups. This positional variance imparts unique steric and electronic characteristics to each molecule.

  • 5-Iodo-3,4-diethoxybenzaldehyde: The iodine atom is located para to the C4-ethoxy group and ortho to the C3-ethoxy group. Crucially, it is meta to the aldehyde, placing it away from the primary site of nucleophilic attack. This arrangement results in a sterically unencumbered and electronically standard aromatic aldehyde.

  • 2-Iodo-3,4-diethoxybenzaldehyde: The iodine atom is positioned directly ortho to the aldehyde. This proximity creates significant steric hindrance around the formyl group, which can dramatically influence its reactivity. Electronically, the ortho-iodine exerts a strong inductive-withdrawing effect, potentially modulating the electrophilicity of the aldehyde carbon.

G Positional Isomers of Iodo-3,4-diethoxybenzaldehyde cluster_5_iodo 5-Iodo-3,4-diethoxybenzaldehyde cluster_2_iodo 2-Iodo-3,4-diethoxybenzaldehyde node_5_iodo node_2_iodo

Figure 1. Comparative chemical structures.

Synthesis Strategies: A Matter of Regiocontrol

The synthesis of each isomer requires a distinct strategic approach, dictated by the inherent directing effects of the substituents on the 3,4-diethoxybenzaldehyde starting material.[1] The two ethoxy groups are activating, ortho, para-directors, while the aldehyde group is a deactivating, meta-director. The most nucleophilic position on the ring is C-5, being ortho to one ethoxy group and para to the other.

Protocol 1: Synthesis of 5-Iodo-3,4-diethoxybenzaldehyde via Electrophilic Aromatic Substitution

This isomer is readily prepared through direct electrophilic iodination, exploiting the high electron density at the C-5 position. The causality behind this choice is simple: the reaction proceeds at the most activated and sterically accessible site.

Experimental Workflow:

G start Dissolve 3,4-diethoxybenzaldehyde in a suitable solvent (e.g., Methanol) reagents Add Iodine (0.5 eq) and Periodic Acid (0.2 eq) start->reagents [1] reaction Heat mixture to reflux (4-6 hours) reagents->reaction [2] workup Cool, concentrate, and perform aqueous workup with extraction reaction->workup [3] purify Purify by recrystallization or column chromatography workup->purify [4] product Obtain 5-Iodo-3,4-diethoxybenzaldehyde purify->product [5]

Figure 2. Synthetic workflow for 5-Iodo-3,4-diethoxybenzaldehyde.[2]

Step-by-Step Methodology: [2]

  • Dissolution: Dissolve 3,4-diethoxybenzaldehyde (1 equivalent) in a solvent such as methanol.

  • Reagent Addition: Add iodine (0.5 equivalents) and periodic acid (0.2 equivalents) to the solution. The periodic acid serves as an oxidizing agent to regenerate the active iodinating species (I+) from I₂.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Add water to the residue and extract with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with a 10% aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from an ethanol/water mixture.

Protocol 2: Synthesis of 2-Iodo-3,4-diethoxybenzaldehyde via Directed ortho-Metalation

Direct iodination at the C-2 position is not feasible due to steric hindrance and lower activation compared to C-5. Therefore, a more sophisticated strategy, Directed ortho-Metalation (DoM), is required. This protocol is self-validating; successful lithiation and subsequent iodination confirm the regioselective deprotonation at the C-2 position, which is directed by the coordination of the organolithium reagent to the adjacent methoxy group.

Experimental Workflow:

G start Protect aldehyde of 3,4-diethoxybenzaldehyde (e.g., as a dimethyl acetal) lithiation Cool to -78°C in dry THF under N₂ Add n-Butyllithium (n-BuLi) start->lithiation iodination Stir for 1-2 hours, then quench with a solution of Iodine (I₂) in THF lithiation->iodination deprotection Warm to room temperature and perform acidic workup (e.g., dilute HCl) iodination->deprotection purify Extract with organic solvent and purify by column chromatography deprotection->purify product Obtain 2-Iodo-3,4-diethoxybenzaldehyde purify->product

Figure 3. Synthetic workflow for 2-Iodo-3,4-diethoxybenzaldehyde.

Step-by-Step Methodology:

  • Protection: The aldehyde group of 3,4-diethoxybenzaldehyde must first be protected to prevent reaction with the strongly basic n-BuLi. A common method is conversion to a dimethyl acetal using methanol in the presence of an acid catalyst.

  • Lithiation: Dissolve the protected starting material in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Nitrogen or Argon) and cool the solution to -78 °C. Slowly add a solution of n-butyllithium (approx. 1.1 equivalents). The C3-ethoxy group directs the deprotonation to the C-2 position.

  • Iodination: After stirring at low temperature for 1-2 hours, quench the resulting aryllithium intermediate by slowly adding a solution of iodine (approx. 1.2 equivalents) in anhydrous THF.

  • Deprotection & Workup: Allow the reaction to warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride, followed by an acidic workup (e.g., 1M HCl) to hydrolyze the acetal and regenerate the aldehyde.

  • Purification: Extract the product into an organic solvent, wash with sodium thiosulfate and brine, dry, and purify by silica gel column chromatography.

Comparative Physicochemical and Spectroscopic Data

The positional change of the iodine atom also influences the physical properties of the isomers, which can be useful for characterization.

Property5-Iodo-3,4-diethoxybenzaldehyde2-Iodo-3,4-diethoxybenzaldehydeSource(s)
Molecular Formula C₁₁H₁₃IO₃C₁₁H₁₃IO₃[1]
Molecular Weight 320.12 g/mol 320.12 g/mol [1]
Appearance White to light yellow solidLight yellow crystalline powder
Melting Point 62-64 °C88-92 °C
¹H NMR (CDCl₃, δ) ~9.8 (s, 1H, CHO), ~7.4 (s, 1H, Ar-H), ~7.0 (s, 1H, Ar-H), ~4.2 (q, 4H, 2xOCH₂), ~1.5 (t, 6H, 2xCH₃)~10.2 (s, 1H, CHO), ~7.6 (d, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~4.1 (q, 4H, 2xOCH₂), ~1.4 (t, 6H, 2xCH₃)Predicted

Note: NMR shifts are estimations and may vary. The higher melting point of the 2-iodo isomer is likely due to more efficient crystal lattice packing facilitated by its molecular symmetry and potential intermolecular interactions.

Divergent Reactivity and Synthetic Applications

The primary value of these isomers lies in their subsequent chemical transformations, which are heavily influenced by their structural differences.

Aldehyde Reactivity

The aldehyde group in 5-iodo-3,4-diethoxybenzaldehyde is sterically unhindered and undergoes all typical aldehyde reactions (e.g., reductive amination, Wittig reactions, Knoevenagel condensations) with predictable outcomes and standard reaction rates. It is an ideal substrate when the primary goal is to modify the formyl group.

In contrast, the aldehyde in 2-iodo-3,4-diethoxybenzaldehyde is significantly hindered by the bulky ortho-iodine atom. This can be a disadvantage, leading to slower reactions or requiring more forcing conditions, especially with bulky nucleophiles. However, this steric shield can be strategically exploited to achieve selectivity in molecules with multiple reactive sites or to favor certain diastereomeric outcomes in addition reactions.

Carbon-Iodine Bond Reactivity: The Gateway to Complexity

Both isomers are excellent precursors for transition metal-catalyzed cross-coupling reactions, where the C-I bond is converted to a new C-C, C-N, or C-O bond. This is a cornerstone of modern drug discovery for late-stage functionalization.[3]

G reactant Iodo-diethoxybenzaldehyde (2- or 5-isomer) catalyst Pd or Cu Catalyst + Ligand + Base reactant->catalyst partner Coupling Partner (e.g., R-B(OH)₂, R-H, R-NH₂) partner->catalyst product Functionalized Product catalyst->product Suzuki, Heck, Sonogashira, Buchwald-Hartwig, etc.

Figure 4. General schematic for cross-coupling applications.

The 5-iodo isomer allows for the introduction of new substituents at a position removed from the core functionality, while the 2-iodo isomer provides a handle to introduce groups directly adjacent to the formyl group, creating a highly substituted and sterically congested core that would be difficult to access otherwise.

Conclusion and Strategic Recommendations

The selection between 5-iodo- and 2-iodo-3,4-diethoxybenzaldehyde is a strategic decision rooted in the synthetic goal.

  • Choose 5-Iodo-3,4-diethoxybenzaldehyde when:

    • The primary synthetic goal involves transformations of an unhindered aldehyde.

    • A straightforward, scalable synthesis of the iodinated precursor is required.

    • Functionalization is desired at the C-5 position via cross-coupling.

  • Choose 2-Iodo-3,4-diethoxybenzaldehyde when:

    • Steric hindrance at the aldehyde is desired to control selectivity or reactivity.

    • The synthetic target requires functionalization directly ortho to the aldehyde group.

    • A multi-step, but highly regioselective, synthesis is acceptable for accessing a unique substitution pattern.

By understanding the distinct causality behind the synthesis and reactivity of these isomers, researchers can make more informed and effective decisions, accelerating the path from molecular design to target compound.

References

  • 2-iodo-3,4-dimethoxybenzaldehyde - C9H9IO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis . (2025, May 20). ChemSynthesis. [Link]

  • 3-Hydroxy-2-iodo-4-methoxybenzaldehyde | C8H7IO3 | CID 11265892 - PubChem . (n.d.). PubChem. [Link]

  • 3,4-Dihexyloxybenzaldehyde (2a) . (n.d.). [Link]

  • trimethoxy-phenyl)iodonium - Organic Syntheses Procedure . (n.d.). Organic Syntheses. [Link]

  • 3,4-Diethoxybenzaldehyde - CAS Common Chemistry . (n.d.). CAS. [Link]

  • 3,4-Diethoxybenzaldehyde | C11H14O3 | CID 74847 - PubChem . (n.d.). PubChem. [Link]

  • 3-Iodo-4,5-dimethoxybenzaldehyde | C9H9IO3 | CID 2778113 - PubChem . (n.d.). PubChem. [Link]

  • CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde - Google Patents. (n.d.).
  • 3,4,5-Trimethoxybenzaldehyde - Wikipedia . (n.d.). Wikipedia. [Link]

  • Preparation of 2,6-dialkoxybenzaldehydes - Semantic Scholar . (n.d.). Semantic Scholar. [Link]

  • 3,4-diethoxybenzaldehyde, 2029-94-9 - The Good Scents Company . (n.d.). The Good Scents Company. [Link]

  • Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol - [www.rhodium.ws] . (n.d.). [Link]

  • Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability - Frontiers . (2021, May 27). Frontiers. [Link]

  • Preparation of 5-Hydroxyvanillin (3-Methoxy 4,5-dihydroxybenzaldehyde) - Sciencemadness.org . (n.d.). Sciencemadness.org. [Link]

  • Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde . (n.d.). [Link]

  • 4-Hydroxy-2-iodo-3-methoxybenzaldehyde | C8H7IO3 | CID 87766807 - PubChem . (n.d.). PubChem. [Link]

  • 3,4-diethoxybenzaldehyde (C11H14O3) - PubChemLite . (n.d.). PubChemLite. [Link]

  • 3,4-Diethoxybenzaldehyde - the NIST WebBook . (n.d.). NIST. [Link]

  • BENZALDEHYDE, 3,4-DIETHOXY- - Inxight Drugs . (n.d.). Inxight Drugs. [Link]

  • (PDF) 3,4-Dimethoxybenzaldehyde - ResearchGate . (n.d.). ResearchGate. [Link]

  • Metabolomic analysis and pharmacological validation of the cerebral protective effect of 3,4-dihydroxybenzaldehyde on cerebral ischemia-reperfusion injury - PMC . (n.d.). NCBI. [Link]

  • 3,4-dihydroxybenzaldehyde, 139-85-5 - The Good Scents Company . (n.d.). The Good Scents Company. [Link]

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Safety & Regulatory Compliance

Safety

3,4-Diethoxy-5-iodobenzaldehyde: Proper Disposal &amp; Handling Guide

Part 1: Executive Summary (Immediate Action Card) Status: HALOGENATED ORGANIC WASTE Primary Hazard: Irritant (Skin/Eye/Lung), Light Sensitive, Air Sensitive.[1] Critical Prohibition: Do NOT mix with strong oxidizers (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary (Immediate Action Card)

Status: HALOGENATED ORGANIC WASTE Primary Hazard: Irritant (Skin/Eye/Lung), Light Sensitive, Air Sensitive.[1] Critical Prohibition: Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases.[1][2]

ParameterOperational Requirement
Waste Stream Halogenated Organic (High BTU).[2][3] Must be segregated from non-halogenated solvents.[2][4]
Container Amber Glass (Preferred) or HDPE.[2][3] Must be light-blocking.[2]
Labeling Full Chemical Name, CAS # (Wait for verification: typically generic for this intermediate, use Generic CAS for Iodobenzaldehydes if specific unavailable, but structure dictates handling ). Note: Specific CAS is often not widely listed in standard EHS databases for this exact derivative; treat as Aryl Iodide .[2]
Disposal Method High-Temperature Incineration with Acid Gas Scrubbing.[2]

Part 2: Chemical Profile & Hazard Assessment[1]

To ensure safety, we must understand the causality of the hazards associated with 3,4-Diethoxy-5-iodobenzaldehyde. This is not just "chemical waste"; it is a reactive intermediate with specific stability profiles.[2]

The Iodine Factor (The Heavy Atom)

Unlike chlorinated or brominated compounds, the iodine atom on the benzene ring is large and polarizable.[1][2]

  • Risk: Upon thermal decomposition (incineration), it releases Hydrogen Iodide (HI) and elemental Iodine (

    
    ).[1][2] 
    
    
    
    is corrosive and sublimes into a violet vapor that damages standard incinerator filters if not specifically designated for halogenated waste.[2]
  • Protocol Implication: You must flag this as "Iodinated Waste" if your facility requires specific segregation for heavy halogens.[2]

The Aldehyde Functionality[1][2]
  • Risk: Aldehydes are reducing agents.[2] They slowly oxidize in air to form carboxylic acids (3,4-diethoxy-5-iodobenzoic acid).[1][2]

  • Protocol Implication: Old bottles may have built up pressure or crystalline precipitates of the acid.[2] Do not store in hermetically sealed containers for years without inspection.

Light Sensitivity
  • Mechanism: Aryl iodides have weak C-I bonds relative to C-Cl or C-Br.[2] UV light can cleave this bond, generating free radicals and degrading the waste profile.[1][2]

  • Protocol Implication: Waste containers must be amber or wrapped in aluminum foil.

Part 3: The Self-Validating Disposal Protocol

This protocol uses a "Check-Verify-Act" system to prevent cross-contamination and ensuring regulatory compliance.[2]

Phase 1: Pre-Disposal Stabilization

Objective: Ensure the waste is stable enough for storage prior to pickup.[2]

  • Quench Reactivity: If the aldehyde was part of a reaction mixture, ensure all strong reagents (Lithium aluminum hydride, Grignard reagents, etc.) are fully quenched.[1][2]

  • pH Check: Dip a pH strip into the waste solution.[2]

    • Acceptable Range: pH 5 - 9.[2]

    • Action: If pH < 4 or > 10, neutralize carefully.[1][2] Acidic waste mixed with iodides can release HI gas.[2]

  • Solvent Compatibility: Verify the solvent matrix.[2]

    • Compatible: Dichloromethane, Chloroform, Ethyl Acetate, Ethanol.[1][2]

    • Incompatible: Acetone (in the presence of strong base, aldehydes can undergo aldol condensation/polymerization, generating heat).[1][2]

Phase 2: Waste Segregation & Packaging

Step 1: Select the Stream Do not pour this into the "General Organic Waste" carboy unless that carboy is explicitly rated for Halogenated Waste.[2]

  • Why? Non-halogenated waste is often used as fuel blending for cement kilns.[2] Halogens poison the catalyst in these kilns and violate their air permits.[2]

Step 2: Container Selection

  • Solid Waste: Double-bag in heavy-duty polyethylene bags, place in a fiber drum or HDPE pail.

  • Liquid Waste: Amber glass bottle with a Teflon-lined cap. Avoid metal cans (corrosion risk from potential HI formation).[2]

Step 3: Labeling Labeling is the primary communication tool for the disposal vendor.[2]

  • Constituents: List "3,4-Diethoxy-5-iodobenzaldehyde" and the primary solvent (e.g., "Dichloromethane 90%").[1][2]

  • Hazard Checkboxes: [x] Irritant [x] Toxic [x] Halogenated.[2][3]

Part 4: Operational Workflow (Visualization)

The following diagram outlines the decision logic for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 3,4-Diethoxy-5-iodobenzaldehyde StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Powder/Crystal LiquidPath Solution / Reaction Mix StateCheck->LiquidPath Dissolved ContainerSolid Container: Double Bag + HDPE Pail SolidPath->ContainerSolid QuenchCheck Reactive Reagents Present? LiquidPath->QuenchCheck QuenchAction Quench & Neutralize (pH 5-9) QuenchCheck->QuenchAction Yes SolventCheck Is Solvent Halogenated? QuenchCheck->SolventCheck No QuenchAction->SolventCheck ContainerLiquid Container: Amber Glass / Teflon Liner SolventCheck->ContainerLiquid Yes (e.g., DCM) SolventCheck->ContainerLiquid No (e.g., EtOAc) - Still Treat as Halogenated Labeling LABELING: 'Halogenated Organic' 'Aryl Iodide' ContainerSolid->Labeling ContainerLiquid->Labeling FinalDest Final Disposal: High-Temp Incineration (w/ Scrubber) Labeling->FinalDest

Caption: Decision matrix for the segregation and packaging of iodinated aldehyde waste streams.

Part 5: Regulatory Compliance (RCRA & EPA)[1][2]

In the United States, strict adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[1][2]

Waste Classification

While 3,4-Diethoxy-5-iodobenzaldehyde is not specifically listed on the P-List (Acutely Toxic) or U-List (Toxic), it falls under the following categories based on its characteristics and solution matrix:

CodeDescriptionApplicability
D001 Ignitable Applies if the flashpoint of the waste solution is < 60°C (e.g., if dissolved in Ethyl Acetate).[1][2]
F001/F002 Spent Halogenated Solvents Applies if the compound is dissolved in Methylene Chloride or Chloroform.[2]
Non-Specific Halogenated Organic If pure solid, it is often classified under state-specific codes for halogenated organics or "lab pack" chemicals requiring incineration.[1][2]

Regulatory Warning: The "Dilution is the Solution to Pollution" adage is illegal under RCRA.[2] You cannot dilute this chemical with water to pour it down the drain.[2] It is toxic to aquatic life and must be incinerated.[2]

Part 6: Emergency Response (Spills)

Scenario: You drop a 100g bottle of solid 3,4-Diethoxy-5-iodobenzaldehyde.

  • Evacuate & Ventilate: The dust is a respiratory irritant.[2] Clear the immediate area.[2][5]

  • PPE: Don Nitrile gloves, safety goggles, and an N95 dust mask (or half-face respirator with organic vapor/particulate cartridges).[1][2]

  • Containment: Do not dry sweep (creates dust).[2][6] Cover the spill with a damp absorbent pad or use a HEPA vacuum designated for chemical cleanup.[2]

  • Decontamination: Wipe the surface with a mild soap solution.[2]

  • Disposal: Place all cleanup materials (pads, gloves) into the Halogenated Solid Waste container.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282.[2] Retrieved from [Link][2]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide: Halogenated Solvents. Retrieved from [Link][2]

Sources

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